Product packaging for Lufotrelvir(Cat. No.:CAS No. 2468015-78-1)

Lufotrelvir

Cat. No.: B8198245
CAS No.: 2468015-78-1
M. Wt: 552.5 g/mol
InChI Key: FQKALOFOWPDTED-WBAXXEDZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PF-07304814 is an indolecarboxamide resulting from the formal condensation of the carboxy group of 4-methoxy-1H-indole-2-carboxylic acid with the primary amino group of N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(phosphonooxy)butan-2-yl]-L-leucinamide. It is the phosphate prodrug of PF-00835231, an anticoronaviral agent. It has a role as a prodrug, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an anticoronaviral agent. It is an aromatic ether, an indolecarboxamide, a secondary carboxamide, a member of pyrrolidin-2-ones, a L-leucine derivative and a phosphate monoester. It is functionally related to a PF-00835231.
PF-07304814 is a small molecule prodrug that targets the 3CLpro protease (Mpro), which is used by viruses like SARS-CoV-2 to assemble and multiply. Once administered through intravenous infusion, the compound is cleaved into PF-00835231 to exert its anti-viral effects. PF-07304814, developed by Pfizer, was first identified during the SARS outbreak in 2002-2003;  it was subsequently shelved as the outbreak was controlled. Now, it is being tested regarding the novel SARS-CoV-2 virus, including studies in conjunction with [Remdesivir] to treat COVID-19 infection;  in vitro data showed synergistic effects on articles published on preprint servers. Phase 1b studies are also exploring the safety and tolerability of PF-07304814 in COVID-19 patients who are hospitalized (NCT04535167).
Lufotrelvir is a phosphate prodrug of PF-00835231, a broad-spectrum inhibitor of coronavirus 3CL protease (3CLpro), with potential antiviral activity against coronaviruses including severe acute respiratory syndrome (SARS)-associated coronavirus (SARS-CoV) and SARS coronavirus-2 (SARS-CoV-2). Upon administration, this compound is converted to its active moiety, PF-00835231, which selectively targets and inhibits the activity of coronavirus 3CLpro. This inhibits the proteolytic cleavage of viral polyproteins and the formation of viral proteins including helicase, single-stranded-RNA-binding protein, RNA-dependent RNA polymerase, 20-O-ribose methyltransferase, endoribonuclease and exoribonuclease. This prevents viral transcription and replication.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
This compound is the phosphate prodrug of PF-00835231

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33N4O9P B8198245 Lufotrelvir CAS No. 2468015-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N4O9P/c1-13(2)9-18(28-24(32)19-11-15-16(26-19)5-4-6-21(15)36-3)23(31)27-17(10-14-7-8-25-22(14)30)20(29)12-37-38(33,34)35/h4-6,11,13-14,17-18,26H,7-10,12H2,1-3H3,(H,25,30)(H,27,31)(H,28,32)(H2,33,34,35)/t14-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKALOFOWPDTED-WBAXXEDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)COP(=O)(O)O)NC(=O)C2=CC3=C(N2)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501337108
Record name Lufotrelvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2468015-78-1
Record name Lufotrelvir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2468015781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lufotrelvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501337108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUFOTRELVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ51YOB1SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lufotrelvir (PF-07304814): A Technical Guide to its Mechanism of Action as a SARS-CoV-2 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19. It is a phosphate prodrug that is administered intravenously and is designed to deliver its active metabolite, PF-00835231, a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and processes.

Introduction

The SARS-CoV-2 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] The high degree of conservation of the 3CLpro active site among coronaviruses and the lack of a close human homolog make it an attractive target for antiviral drug development.[1] this compound is a phosphate ester prodrug of PF-00835231, designed to improve the aqueous solubility of the active compound for intravenous administration.[3][4] Upon administration, this compound is rapidly and completely converted to PF-00835231 by endogenous phosphatases.[5][6]

Mechanism of Action

The antiviral activity of this compound is exerted by its active metabolite, PF-00835231. The mechanism can be broken down into two key steps:

  • Prodrug Conversion: this compound, the phosphate prodrug, is administered intravenously. In the body, it is rapidly metabolized by alkaline phosphatases, which cleave the phosphate group to release the active drug, PF-00835231.[5][6]

  • 3CL Protease Inhibition: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL protease. It is designed to mimic the natural substrate of the protease. The active compound covalently binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease.[7] This binding blocks the protease's enzymatic activity, preventing the cleavage of the viral polyprotein. The inhibition of this crucial step in the viral life cycle ultimately suppresses viral replication.

cluster_host_cell Host Cell cluster_viral_replication Viral Replication Cycle This compound This compound (PF-07304814) PF00835231 PF-00835231 (Active Metabolite) This compound->PF00835231 Metabolic Conversion SARS_CoV_2_3CLpro SARS-CoV-2 3CL Protease (Mpro) (Cys145) PF00835231->SARS_CoV_2_3CLpro Covalent Binding Inhibited_Complex Inhibited Protease-Inhibitor Complex Phosphatases Alkaline Phosphatases Phosphatases->this compound Viral_Polyprotein Viral Polyprotein (pp1a/pp1ab) Functional_NSPs Functional Non-structural Proteins (NSPs) Viral_Polyprotein->Functional_NSPs Cleavage Viral_Replication Viral Replication Functional_NSPs->Viral_Replication SARS_CoV_2_3CLpro->Viral_Polyprotein Catalyzes Inhibited_Complex->Viral_Polyprotein

Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound and its active metabolite, PF-00835231, has been characterized in various in vitro assays.

Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 3CL Protease
CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference(s)
This compound (PF-07304814)SARS-CoV-2 3CLproFRET174-[3]
PF-00835231SARS-CoV-2 3CLproFRET0.27 - 80.27 - 8[1]
Table 2: In Vitro Antiviral Activity
CompoundVirusCell LineAssay TypeEC50 (µM)EC90 (µM)Reference(s)
PF-00835231SARS-CoV-2A549+ACE2CPE0.158 - 0.221-[8]
PF-00835231SARS-CoV-2VeroE6CPE-0.4 - 1.158[1]
PF-00835231Multiple CoronavirusesVariousCPE0.04 - 5-[1]
Table 3: Pharmacokinetic Parameters in Humans (Phase 1 Study - NCT04535167)
DoseParameterThis compound (PF-07304814)PF-00835231Reference(s)
250 mg (24h infusion)CmaxDose-related increaseDose-related increase[9][10]
500 mg (24h infusion)CmaxDose-related increaseDose-related increase[9][10]
500 mg (24h infusion)T1/2-~2.0 hours[11]
700 mg (24h infusion)T1/2-~1.7 hours[11]

Note: Unbound concentrations of the active metabolite, PF-00835231, reached steady-state levels approximately 2- and 4-fold that of the in vitro EC90 following 250 mg and 500 mg doses, respectively.[9][10]

Experimental Protocols

3CL Protease Inhibition Assay (FRET-based)

A continuous fluorescence resonance energy transfer (FRET) assay is utilized to measure the inhibition of 3CLpro.

Methodology:

  • Reagents: Recombinant SARS-CoV-2 3CL protease, a fluorogenic substrate containing a cleavage site for the protease flanked by a fluorophore and a quencher (e.g., HiLyte Fluor488-ESATLQSGLRKAK-QXL520-NH2).

  • Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or PF-00835231) in an assay buffer. b. The reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[12]

cluster_workflow 3CL Protease FRET Inhibition Assay Workflow Start Start Preparation Prepare Reagents: - 3CL Protease - Inhibitor (this compound/PF-00835231) - FRET Substrate Start->Preparation Incubation Pre-incubate 3CL Protease with Inhibitor Preparation->Incubation Reaction Initiate Reaction with FRET Substrate Incubation->Reaction Measurement Monitor Fluorescence Increase Over Time Reaction->Measurement Analysis Calculate IC50 and Ki Values Measurement->Analysis End End Analysis->End

Workflow for 3CL Protease FRET Inhibition Assay.
Antiviral Activity Assay (Cytopathic Effect - CPE)

The antiviral activity of PF-00835231 is assessed by its ability to protect cells from virus-induced cytopathic effects.

Methodology:

  • Cell Lines: A549 human lung epithelial cells expressing ACE2 (A549+ACE2) or VeroE6 monkey kidney epithelial cells are commonly used.

  • Procedure: a. Cells are seeded in 96-well plates. b. The cells are pre-treated with serial dilutions of PF-00835231 for a specified period (e.g., 2 hours). c. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. After a short incubation period (e.g., 1 hour), the virus-containing medium is removed and replaced with fresh medium containing the corresponding concentration of the inhibitor. e. The plates are incubated for 24 to 48 hours.

  • Quantification of CPE: a. Cells are fixed and stained for a viral protein (e.g., SARS-CoV-2 N protein). b. The number of infected cells is quantified using high-content microscopy. c. Alternatively, cell viability can be measured using assays such as the MTS or CellTiter-Glo assay.

  • Data Analysis: The percentage of inhibition of the viral CPE is plotted against the drug concentration to determine the EC50 and EC90 values.[8][13]

cluster_workflow Antiviral CPE Assay Workflow Start Start Cell_Seeding Seed Cells (e.g., A549+ACE2) Start->Cell_Seeding Pretreatment Pre-treat Cells with PF-00835231 Cell_Seeding->Pretreatment Infection Infect Cells with SARS-CoV-2 Pretreatment->Infection Incubation Incubate for 24-48 hours Infection->Incubation Quantification Quantify Cytopathic Effect (e.g., High-Content Imaging) Incubation->Quantification Analysis Calculate EC50 and EC90 Values Quantification->Analysis End End Analysis->End

Workflow for Antiviral Cytopathic Effect Assay.
Human Pharmacokinetic Study (NCT04535167)

This Phase 1b study evaluated the safety, tolerability, and pharmacokinetics of this compound in hospitalized patients with COVID-19.[9][10]

Study Design:

  • A double-blind, randomized, placebo-controlled, parallel-group study.

  • Two parts: a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) phase.

  • SAD: Participants received a single 24-hour continuous intravenous infusion of this compound (250 mg or 500 mg) or a placebo.

  • MAD: Participants received a 120-hour continuous intravenous infusion of this compound (250 mg or 500 mg) or a placebo.

Pharmacokinetic Sampling:

  • Serial blood samples were collected at predefined time points during and after the infusion.

  • Plasma concentrations of this compound and its active metabolite, PF-00835231, were determined using a validated bioanalytical method (e.g., LC-MS/MS).

Data Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) were calculated using non-compartmental analysis.

Conclusion

This compound (PF-07304814) is a promising intravenous antiviral candidate that acts as a prodrug for the potent SARS-CoV-2 3CL protease inhibitor, PF-00835231. Its mechanism of action is well-defined, involving the targeted inhibition of a key viral enzyme essential for replication. The quantitative data from in vitro and early-phase clinical studies support its continued investigation as a potential therapeutic option for hospitalized patients with COVID-19. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of this compound and other 3CL protease inhibitors.

References

Lufotrelvir (PF-07304814): A Technical Guide to Its Conversion to the Active Moiety PF-00835231

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of the prodrug lufotrelvir (PF-07304814) to its active antiviral agent, PF-00835231. This compound, a phosphate ester prodrug, was developed to enhance the solubility of PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), for intravenous administration.[1] This document details the mechanism of conversion, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the metabolic and experimental workflows.

Mechanism of Prodrug Conversion

This compound is designed as a phosphate ester prodrug to improve aqueous solubility for intravenous administration.[1] Upon administration, it undergoes rapid and complete metabolic conversion to its active moiety, PF-00835231, through enzymatic hydrolysis. This reaction is primarily catalyzed by alkaline phosphatases (ALPs), which are ubiquitously present in the body.[2] The conversion involves the cleavage of the phosphate group from the this compound molecule, yielding the active drug PF-00835231.[2]

dot

This compound This compound (PF-07304814) (Phosphate Prodrug) hydrolysis Hydrolysis This compound->hydrolysis pf00835231 PF-00835231 (Active Moiety) alp Alkaline Phosphatases (ALPs) alp->hydrolysis hydrolysis->pf00835231 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_luf Prepare this compound Solution mix Mix this compound and Alkaline Phosphatase prep_luf->mix prep_alp Prepare Alkaline Phosphatase Solution prep_alp->mix incubate Incubate at 37°C (Time Course) mix->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate Conversion Rate analyze->calculate acclimation Animal Acclimation dosing Intravenous Administration of this compound acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing and Storage sampling->processing analysis LC-MS/MS Bioanalysis of This compound and PF-00835231 processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

References

Lufotrelvir binding affinity and kinetics with 3CL protease.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Binding Affinity and Kinetics of Lufotrelvir with 3CL Protease

Introduction

This compound (PF-07304814) is a phosphate prodrug developed as an intravenous antiviral agent targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] Upon administration, it is metabolized into its active form, PF-00835231.[2] The primary target of this active metabolite is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is a viral cysteine protease essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication.[3][4] Because 3CLpro is highly conserved among coronaviruses and has no direct human homolog, it represents a prime target for antiviral drug development.[1][3] This guide provides a detailed overview of the binding affinity, kinetics, and mechanism of action of this compound's active form with SARS-CoV-2 3CL protease, along with the experimental protocols used for their determination.

Binding Affinity and Kinetics

The interaction between an inhibitor and its target enzyme is quantified by several key parameters. The half-maximal inhibitory concentration (IC50) measures the functional strength of an inhibitor in a specific assay.[5] The inhibition constant (Ki) and the dissociation constant (Kd) are direct measures of binding affinity, representing the equilibrium constant for the dissociation of the enzyme-inhibitor complex.[6][7]

The active metabolite of this compound, PF-00835231, has demonstrated potent inhibition of SARS-CoV-2 3CLpro.

Table 1: Quantitative Binding and Inhibition Data for PF-00835231 against SARS-CoV-2 3CL Protease

ParameterReported Value(s)Description
Ki (Inhibition Constant) 3.11 nMA measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger affinity.[3]
IC50 (Half-Maximal Inhibitory Concentration) 0.27 nM to 8 nMThe concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[1]
EC50 (Half-Maximal Effective Concentration) 74.5 nM (in Vero E6 cells)The concentration of the drug that gives a half-maximal response, in this case, antiviral activity in a cell-based assay.[3]
EC90 (90% Effective Concentration) 400 nM to 1,158 nMThe concentration required to achieve 90% of the maximal antiviral effect in vitro, a metric often used to predict in vivo efficacy.[1]

Mechanism of Action

The SARS-CoV-2 3CL protease functions as a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) residues within its active site.[3][4] PF-07321332 (Nirmatrelvir), a compound structurally related to this compound's active form and also a 3CLpro inhibitor, provides a well-studied model for the binding mechanism. PF-07321332 acts as a reversible, covalent inhibitor.[3] Its nitrile warhead forms a covalent bond with the thiol group of the catalytic Cys145.[3] This covalent modification of the active site disrupts the catalytic dyad, rendering the enzyme incapable of cleaving the viral polyproteins and thereby inhibiting viral replication.[3][8] The inhibitor's structure also allows it to form multiple hydrogen bonds and hydrophobic interactions with other residues in the binding pocket, including Gly143, His163, and Glu166, which further stabilizes the enzyme-inhibitor complex.[3]

cluster_virus Viral Replication Cycle This compound This compound (Prodrug) pf00835231 PF-00835231 (Active Inhibitor) This compound->pf00835231 inactivated_protease Inactivated Protease-Inhibitor Complex pf00835231->inactivated_protease Covalent binding to Cys145 polyprotein SARS-CoV-2 Polyproteins (pp1a, pp1ab) cleavage Proteolytic Cleavage polyprotein->cleavage protease 3CL Protease (Active Enzyme) protease->cleavage protease->inactivated_protease proteins Functional Viral Proteins (nsps) cleavage->proteins replication Viral Replication proteins->replication blocked Blocked inactivated_protease->blocked blocked->cleavage Inhibition

Caption: Mechanism of Action of this compound against SARS-CoV-2 3CL Protease.

Experimental Protocols

The determination of binding affinity and kinetic parameters for inhibitors like PF-00835231 involves various biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a common method for measuring enzyme activity and inhibition in a high-throughput format.[9]

Principle: The assay uses a synthetic peptide substrate that mimics a 3CLpro cleavage site, flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the quencher suppresses the donor's fluorescence. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20).

    • Enzyme Solution: Dilute purified recombinant SARS-CoV-2 3CLpro to a final concentration of approximately 15-50 nM in assay buffer.[9][10]

    • Substrate Solution: Prepare a stock solution of the FRET substrate and dilute it in assay buffer to a working concentration, typically near its Michaelis-Menten constant (Km), around 20-75 µM.[9]

    • Inhibitor Solution: Prepare serial dilutions of the test inhibitor (PF-00835231) in the desired concentration range.

  • Assay Procedure (96- or 1536-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the test wells. Add buffer-only to positive control wells and a known inhibitor (e.g., GC376) to inhibitor control wells.[10]

    • Incubate the enzyme and inhibitor at room temperature (or 37°C) for 15-30 minutes to allow for binding.[9]

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).[10]

    • Calculate the initial reaction velocity (slope of fluorescence vs. time).

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of a biomolecular interaction, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).[11][12]

Principle: One molecule (the ligand, e.g., 3CLpro) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., PF-00835231) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13]

Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 dextran chip).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

    • Immobilize the purified 3CLpro onto the chip surface via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the inhibitor (analyte) in a running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .[11]

    • Switch back to flowing only the running buffer over the surface. The bound analyte will begin to dissociate. This is the dissociation phase .[15]

    • Between different analyte injections, regenerate the sensor surface using a mild solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized ligand.[15]

  • Data Acquisition and Analysis:

    • The instrument records a sensorgram (Response Units vs. Time) for each analyte concentration.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[14]

    • This fitting process yields the kinetic rate constants kon and koff, and the equilibrium dissociation constant Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single experiment.[16][17]

Principle: A solution of the inhibitor is titrated in small, precise injections into a sample cell containing the 3CL protease. The instrument measures the minute temperature changes that occur upon binding.[17]

Protocol:

  • Sample Preparation:

    • Dialyze both the purified 3CLpro and the inhibitor (PF-00835231) extensively against the same buffer to minimize heat of dilution effects.

    • Degas the solutions immediately before the experiment.

  • ITC Experiment:

    • Load the 3CLpro solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe. The inhibitor concentration should be 10-20 times that of the enzyme.

    • Perform a series of small, timed injections (e.g., 2-5 µL) of the inhibitor into the sample cell while stirring.

  • Data Acquisition and Analysis:

    • The instrument records a thermogram, where each peak represents the heat change from a single injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit this binding isotherm to a suitable binding model (e.g., single-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

start Start: Purified Recombinant 3CL Protease & Inhibitor assay_choice Select Assay Method start->assay_choice fret FRET Enzymatic Assay assay_choice->fret Biochemical spr Surface Plasmon Resonance (SPR) assay_choice->spr Biophysical itc Isothermal Titration Calorimetry (ITC) assay_choice->itc Biophysical fret_steps 1. Enzyme-Inhibitor Incubation 2. Add Fluorogenic Substrate 3. Measure Fluorescence fret->fret_steps spr_steps 1. Immobilize 3CLpro on Chip 2. Inject Inhibitor (Analyte) 3. Measure Association/Dissociation spr->spr_steps itc_steps 1. Load 3CLpro into Cell 2. Titrate with Inhibitor 3. Measure Heat Change itc->itc_steps data_acq Data Acquisition fret_steps->data_acq spr_steps->data_acq itc_steps->data_acq fret_data Kinetic Fluorescence Curve data_acq->fret_data spr_data Sensorgram (RU vs. Time) data_acq->spr_data itc_data Binding Isotherm (Heat vs. Molar Ratio) data_acq->itc_data analysis Data Analysis & Curve Fitting fret_data->analysis spr_data->analysis itc_data->analysis results Determine Binding Parameters (IC50, Kd, Ki, kon, koff) analysis->results

Caption: General experimental workflow for characterizing 3CL protease inhibitors.

References

Lufotrelvir: An In-Depth Technical Guide to its In Vitro Antiviral Spectrum Against Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer that has demonstrated potent in vitro activity against a broad range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. As a phosphate prodrug, this compound is designed for intravenous administration and is rapidly converted in vivo to its active metabolite, PF-00835231. This active form is a potent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. The high degree of conservation of 3CLpro across various coronaviruses makes it an attractive target for broad-spectrum antiviral therapies. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's antiviral activity is contingent upon its metabolic conversion to PF-00835231.[1][2] This conversion is facilitated by alkaline phosphatases in the body. PF-00835231 then targets and inhibits the 3CL protease of coronaviruses.[1] The 3CLpro plays a critical role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]

cluster_host_cell Host Cell This compound (Prodrug) This compound (Prodrug) PF-00835231 (Active Drug) PF-00835231 (Active Drug) This compound (Prodrug)->PF-00835231 (Active Drug) Alkaline Phosphatases 3CL Protease 3CL Protease PF-00835231 (Active Drug)->3CL Protease Inhibition Viral Polyprotein Viral Polyprotein Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage by 3CL Protease Viral Replication Blocked Viral Replication Blocked

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity

The antiviral potency of this compound's active form, PF-00835231, has been evaluated against a wide array of coronaviruses in various cell lines. The following tables summarize the quantitative data from these in vitro studies, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, along with the calculated selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of PF-00835231 against Human Coronaviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2 (USA-WA1/2020)A549-ACE20.158 (48h)>100>633[4]
SARS-CoV-2 (USA-WA1/2020)Vero E60.27>100>370[5]
SARS-CoV-2 (USA/NYU-VC-003/2020)A549-ACE20.184 (24h)>100>543[6]
SARS-CoVVero E6~0.04 to 5Not ReportedNot Reported[3][7]
MERS-CoVVero E6~0.04 to 5Not ReportedNot Reported[3][7]
HCoV-229EMRC-5~0.04 to 5Not ReportedNot Reported[3][7]
HCoV-229ECell-based assay0.058Not ReportedNot Reported[8]
Table 2: Antiviral Activity of PF-00835231 against Animal Coronaviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Porcine Epidemic Diarrhea Virus (PEDV)VeroNot specifiedNot specifiedNot specified[9]
Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV)VeroNot specifiedNot specifiedNot specified[9]

Experimental Protocols

The in vitro antiviral activity of this compound and PF-00835231 is primarily determined using cytopathic effect (CPE) reduction assays and viral yield reduction assays.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from the virus-induced cell death.

1. Cell Plating:

  • Host cells (e.g., Vero E6, A549-ACE2) are seeded in 96-well plates at a predetermined density to form a confluent monolayer.

2. Compound Preparation and Addition:

  • A serial dilution of the test compound (PF-00835231) is prepared in cell culture medium.

  • The culture medium is removed from the cell plates and replaced with the medium containing the diluted compound.

3. Virus Infection:

  • A stock of the target coronavirus is diluted to a specific multiplicity of infection (MOI).

  • The virus dilution is added to the wells containing the cells and the test compound.

  • Control wells include virus-only (no compound) and cell-only (no virus, no compound) controls.

4. Incubation:

  • The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

5. Quantification of Cell Viability:

  • Cell viability is assessed using a colorimetric or fluorometric assay, such as the Neutral Red uptake assay or a tetrazolium-based (MTT or MTS) assay.[10][11]

  • The absorbance or fluorescence is measured using a plate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated for each compound concentration relative to the cell-only control.

  • The EC50 value is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Seed cells in 96-well plate Seed cells in 96-well plate Prepare serial dilutions of PF-00835231 Prepare serial dilutions of PF-00835231 Seed cells in 96-well plate->Prepare serial dilutions of PF-00835231 Add compound to cells Add compound to cells Prepare serial dilutions of PF-00835231->Add compound to cells Infect cells with coronavirus Infect cells with coronavirus Add compound to cells->Infect cells with coronavirus Incubate for 48-72 hours Incubate for 48-72 hours Infect cells with coronavirus->Incubate for 48-72 hours Assess cell viability (e.g., Neutral Red) Assess cell viability (e.g., Neutral Red) Incubate for 48-72 hours->Assess cell viability (e.g., Neutral Red) Calculate EC50 Calculate EC50 Assess cell viability (e.g., Neutral Red)->Calculate EC50

Figure 2: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

3CL Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of PF-00835231 on the 3CL protease enzyme.

1. Reagents and Buffers:

  • Recombinant 3CL protease.

  • A fluorogenic substrate for the 3CL protease (e.g., a FRET-based peptide substrate).

  • Assay buffer.

2. Assay Procedure:

  • The test compound (PF-00835231) is serially diluted in the assay buffer.

  • The diluted compound is pre-incubated with the recombinant 3CL protease in a 96-well plate.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate.

3. Signal Detection:

  • The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

4. Data Analysis:

  • The rate of the enzymatic reaction is calculated for each compound concentration.

  • The percentage of inhibition is determined relative to a control with no inhibitor.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Prepare serial dilutions of PF-00835231 Prepare serial dilutions of PF-00835231 Pre-incubate with recombinant 3CL protease Pre-incubate with recombinant 3CL protease Prepare serial dilutions of PF-00835231->Pre-incubate with recombinant 3CL protease Initiate reaction with fluorogenic substrate Initiate reaction with fluorogenic substrate Pre-incubate with recombinant 3CL protease->Initiate reaction with fluorogenic substrate Measure fluorescence over time Measure fluorescence over time Initiate reaction with fluorogenic substrate->Measure fluorescence over time Calculate IC50 Calculate IC50 Measure fluorescence over time->Calculate IC50

Figure 3: Workflow for a 3CL Protease Inhibition Assay.

Conclusion

This compound, through its active metabolite PF-00835231, demonstrates potent and broad-spectrum in vitro activity against a range of coronaviruses. Its mechanism of action, targeting the highly conserved 3CL protease, provides a strong rationale for its potential as a pan-coronavirus antiviral agent. The quantitative data from various in vitro assays consistently highlight its sub-micromolar to low-micromolar efficacy against SARS-CoV-2 and other significant human coronaviruses. The detailed experimental protocols provided herein serve as a guide for researchers in the continued evaluation and development of this compound and other 3CL protease inhibitors as critical tools in the fight against current and future coronavirus threats.

References

Lufotrelvir: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational intravenous antiviral agent developed by Pfizer for the potential treatment of COVID-19. It is a phosphate prodrug designed to deliver the active moiety, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro). The 3CL protease is a viral enzyme essential for the replication of coronaviruses. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, and a detailed pathway for its chemical synthesis. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are detailed to support further research and development in this area.

Discovery and Rationale

The discovery of this compound is rooted in earlier research by Pfizer aimed at identifying inhibitors of the SARS-CoV-1 3CL protease during the 2002-2003 SARS outbreak.[1] The active component, PF-00835231, was identified as a potent inhibitor of the recombinant SARS-CoV-1 main protease.[1] With the emergence of the COVID-19 pandemic, caused by the structurally similar SARS-CoV-2, PF-00835231 was revisited as a promising therapeutic candidate.

PF-00835231 itself has limited aqueous solubility and bioavailability, making it unsuitable for direct administration.[2][3] To overcome this limitation, this compound was developed as a water-soluble phosphate ester prodrug.[2][3] The rationale is that upon intravenous administration, endogenous phosphatases in the body will cleave the phosphate group, releasing the active drug PF-00835231 at the site of action.[2][3] This approach enhances the drug's pharmacokinetic properties, allowing for effective concentrations to be reached in the bloodstream.[4]

Mechanism of Action

This compound exerts its antiviral effect through the action of its active metabolite, PF-00835231. The mechanism can be summarized in the following steps:

  • Prodrug Conversion: After intravenous administration, this compound is rapidly and completely converted to PF-00835231 by endogenous alkaline phosphatases.[2][3][5]

  • Inhibition of 3CL Protease: PF-00835231 is a competitive inhibitor of the SARS-CoV-2 3CL protease.[6] This viral enzyme is crucial for the post-translational processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[7]

  • Disruption of Viral Replication: By binding to the active site of the 3CL protease, PF-00835231 blocks the cleavage of the polyproteins, thereby preventing the formation of the viral replication-transcription complex. This ultimately halts viral replication.[6]

The following diagram illustrates the mechanism of action of this compound.

This compound Mechanism of Action Mechanism of Action of this compound cluster_host Host Cell cluster_virus_replication Viral Replication Cycle This compound This compound (PF-07304814) (Administered IV) PF00835231 PF-00835231 (Active Moiety) This compound->PF00835231 Alkaline Phosphatases Inhibition Inhibition PF00835231->Inhibition SARS_CoV_2 SARS-CoV-2 Virus Polyproteins Viral Polyproteins (pp1a, pp1ab) SARS_CoV_2->Polyproteins Translation NSPs Functional Non-structural Proteins (nsps) Polyproteins->NSPs Cleavage by 3CLpro CLPro 3CL Protease (Mpro) Replication Viral Replication & Transcription NSPs->Replication Inhibition->CLPro

Caption: Mechanism of action of this compound.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process that begins with the synthesis of its active moiety, PF-00835231, followed by a phosphorylation step. The overall process development focused on improving supply routes for key fragments, employing a Claisen addition for homologation, and a final phosphorylation to yield the prodrug.[8]

Synthesis of PF-00835231

An efficient, three-step synthesis for PF-00835231 has been described.[9] The key steps involve the coupling of advanced intermediates. While a detailed, multi-step synthesis from basic starting materials is complex and proprietary, a high-level overview of the final coupling and deprotection steps is provided.

Phosphorylation of PF-00835231 to this compound

The conversion of PF-00835231 to this compound is achieved in a two-step phosphorylation process.[6]

  • Step 1: Phosphitylation and Oxidation: PF-00835231 is treated with di-tert-butyl N,N-diisopropylphosphoramidite in the presence of a weak acid catalyst such as tetrazole in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting phosphite triester intermediate is then oxidized in situ, typically with aqueous hydrogen peroxide, to the corresponding phosphate triester.

  • Step 2: Deprotection: The tert-butyl protecting groups on the phosphate triester are removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature yields the final product, this compound, as a solid.

The following diagram outlines the chemical synthesis pathway from PF-00835231 to this compound.

This compound Synthesis Pathway Chemical Synthesis of this compound from PF-00835231 PF00835231 PF-00835231 Intermediate Di-tert-butylated Phosphate Intermediate PF00835231->Intermediate Phosphitylation & Oxidation reagents1 1. di-tert-butyl N,N-diisopropylphosphoramidite,    tetrazole, THF 2. H2O2 This compound This compound (PF-07304814) Intermediate->this compound Deprotection reagents2 Trifluoroacetic acid (TFA), Dichloromethane (DCM)

References

Lufotrelvir: A Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global COVID-19 pandemic spurred unprecedented research and development efforts to identify effective antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication. Lufotrelvir (PF-07304814) has emerged as a significant candidate in this context. It is a phosphate prodrug that undergoes in vivo conversion to its active moiety, PF-00835231, a potent covalent inhibitor of Mpro. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Covalent Inhibition of Mpro

This compound's therapeutic effect is mediated by its active form, PF-00835231, which targets the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro. The interaction involves the formation of a covalent bond, which effectively inactivates the enzyme and halts the proteolytic processing of viral polyproteins, a crucial step in the viral life cycle.[1]

The hydroxymethyl ketone warhead of PF-00835231 is responsible for this covalent modification.[2] While some literature describes this as an irreversible covalent bond, the class of α-ketoamide inhibitors, to which PF-00835231 is related, typically forms a reversible hemithioacetal adduct with the catalytic cysteine.[1][3] This reversible covalent mechanism provides a prolonged inhibitory effect while potentially reducing the risk of off-target effects associated with irreversible inhibitors.

The following diagram illustrates the conversion of this compound to its active form and its subsequent interaction with SARS-CoV-2 Mpro.

Lufotrelvir_Mechanism cluster_host Host Cell cluster_virus Viral Replication Cycle This compound This compound (PF-07304814) (Prodrug) PF_00835231 PF-00835231 (Active Moiety) This compound->PF_00835231 Alkaline Phosphatases Mpro_inactive Inactive Mpro-Inhibitor Complex PF_00835231->Mpro_inactive Covalent Bonding to Cys145 Mpro_active Active SARS-CoV-2 Mpro Mpro_active->Mpro_inactive Processed_Proteins Functional Viral Proteins Mpro_active->Processed_Proteins Proteolytic Cleavage Viral_Polyprotein Viral Polyproteins Viral_Polyprotein->Processed_Proteins

Mechanism of this compound Action

Quantitative Data on Antiviral Activity

The inhibitory potency of this compound and its active metabolite, PF-00835231, has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Mpro

CompoundAssay TypeInhibition Constant (Kᵢ)IC₅₀Reference(s)
PF-00835231FRET0.27 nM8.6 nM - 383.9 nM[4][5]
This compound (PF-07304814)FRET174 nM0.69 µM - 31.59 µM[4][5]

Table 2: Cell-Based Antiviral Activity against SARS-CoV-2

CompoundCell LineAssay TypeEC₅₀EC₉₀Reference(s)
PF-00835231A549+ACE2High-Content Microscopy0.158 µM - 0.422 µM-[6]
PF-00835231Vero E6CPE-400 nM - 1158 nM[4]
This compound (PF-07304814)HCoV-229E infected cellsLuciferase Assay0.065 µM-[7]
PF-00835231Multiple Cell LinesVarious40 nM - 5 µM-[4]

Detailed Experimental Protocols

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-Edans)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 10% glycerol)

  • Test compounds (e.g., this compound, PF-00835231) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of the 384-well plate.

  • Add the serially diluted test compounds to the wells containing the Mpro.

  • Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

  • The rate of increase in fluorescence is proportional to the Mpro activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.

FRET_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound to Mpro A->C B Add Recombinant Mpro to 384-well Plate B->C D Incubate Enzyme-Inhibitor Mixture C->D E Add FRET Substrate to Initiate Reaction D->E F Measure Fluorescence Intensity Over Time E->F G Calculate % Inhibition F->G H Determine IC50 G->H

FRET-based Enzymatic Assay Workflow
Cell-Based Antiviral Assay (CPE Reduction)

This protocol describes a method to assess the antiviral activity of a compound by measuring the reduction of the cytopathic effect (CPE) in virus-infected cells.[8]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compounds

  • 96-well or 384-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 96-well or 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe CPE (e.g., 72 hours) at 37°C and 5% CO₂.[8]

  • After incubation, add a cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • The signal is proportional to the number of viable cells.

  • Calculate the percentage of CPE reduction for each compound concentration compared to virus-infected, untreated controls.

  • Determine the EC₅₀ value by fitting the dose-response curve.

CPE_Assay_Workflow A Seed Host Cells in Assay Plate C Treat Cells with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Infect Cells with SARS-CoV-2 C->D E Incubate for 72 hours D->E F Add Cell Viability Reagent E->F G Measure Luminescence F->G H Calculate % CPE Reduction G->H I Determine EC50 H->I

CPE Reduction Assay Workflow
X-ray Crystallography for Mpro-Inhibitor Complex

This protocol provides a general workflow for determining the crystal structure of SARS-CoV-2 Mpro in complex with a covalent inhibitor.[2]

Materials:

  • Highly purified recombinant SARS-CoV-2 Mpro

  • Covalent inhibitor (e.g., PF-00835231)

  • Crystallization buffer

  • Cryoprotectant

  • X-ray diffraction equipment (e.g., synchrotron beamline)

Procedure:

  • Protein Expression and Purification: Express and purify SARS-CoV-2 Mpro to high homogeneity.

  • Co-crystallization or Soaking:

    • Co-crystallization: Incubate the purified Mpro with a molar excess of the inhibitor before setting up crystallization trials.

    • Soaking: Grow apo-Mpro crystals first, then soak them in a solution containing the inhibitor.

  • Crystallization: Screen various crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the Mpro-inhibitor complex.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.[2]

  • Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement. Refine the structural model to fit the experimental data.

  • Structural Analysis: Analyze the final structure to visualize the covalent bond between the inhibitor and Cys145 and to identify other key interactions within the active site.

Crystallography_Workflow A Express and Purify Recombinant Mpro B Form Mpro-Inhibitor Complex A->B C Crystallization Screening B->C D Obtain Diffracting Crystals C->D E Cryo-protection and X-ray Data Collection D->E F Structure Determination and Refinement E->F G Structural Analysis of Binding Interactions F->G

X-ray Crystallography Workflow

Conclusion

This compound, through its active metabolite PF-00835231, represents a potent and specific covalent inhibitor of the SARS-CoV-2 main protease. The data presented in this guide highlight its significant in vitro and cell-based antiviral activity. The detailed experimental protocols provide a framework for the continued evaluation of this compound and the development of next-generation Mpro inhibitors. Further investigation into its clinical efficacy and the potential for viral resistance is warranted to fully establish its role in the therapeutic arsenal against COVID-19.

References

Lufotrelvir: A Physicochemical and Structural Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of a Promising Antiviral Agent

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19.[1] It functions as a prodrug, designed to be administered intravenously and subsequently biotransformed into its active form, PF-00835231.[1][2] This technical guide provides a detailed overview of the physicochemical properties and chemical structure of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a synthetic organic small molecule.[2] Its key physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its formulation and delivery.

PropertyValueSource
Molecular Formula C24H33N4O9P[3][4]
Molecular Weight 552.51 g/mol [4]
CAS Number 2468015-78-1[3][4]
Appearance White to off-white solid[4]
Solubility In Vitro: DMSO: ≥ 100 mg/mL (180.99 mM)H2O: 50 mg/mL (90.50 mM)[4][5]
IUPAC Name [(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate[3]
Inhibition Constant (Ki) 174 nM (for SARS-CoV-2 3CLpro)[4][5]

Chemical Structure

This compound is an indolecarboxamide derivative and a phosphate monoester.[3] The presence of the phosphate group enhances its solubility, a critical attribute for an intravenously administered prodrug.[2][3]

Lufotrelvir_Structure cluster_this compound This compound (PF-07304814) lufotrelvir_img

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: A Prodrug Approach

This compound is a phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][3][4] Upon intravenous administration, this compound undergoes in vivo cleavage by phosphatases, releasing the active metabolite PF-00835231.[2][3] This active compound then targets the 3CLpro of the virus.

The 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]

Lufotrelvir_MOA cluster_host_cell Host Cell cluster_sars_cov_2 SARS-CoV-2 This compound This compound (PF-07304814) Phosphatases Alkaline Phosphatases This compound->Phosphatases Cleavage of phosphate group PF00835231 PF-00835231 (Active Drug) Phosphatases->PF00835231 CLpro 3CL Protease (Mpro) PF00835231->CLpro Inhibition ViralPolyprotein Viral Polyprotein ViralPolyprotein->CLpro Cleavage FunctionalProteins Functional Viral Proteins CLpro->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication

Caption: Mechanism of action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available, standard methodologies would be employed. Below are generalized protocols based on common pharmaceutical practices.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water.

Methodology: A shake-flask method would typically be utilized.

  • Preparation of Saturated Solution: An excess amount of this compound solid is added to a known volume of purified water in a sealed, temperature-controlled vessel.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or mM.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of this compound and quantify its concentration in solutions.

Methodology: A reverse-phase HPLC (RP-HPLC) method is commonly used for polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, and an autosampler.

  • Mobile Phase Preparation: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small percentage of an ion-pairing agent or buffer) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

  • Standard and Sample Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent. The sample to be analyzed is also dissolved and diluted in the same solvent.

  • Chromatographic Run: The prepared standards and samples are injected into the HPLC system. The retention time and peak area of this compound are recorded.

  • Data Analysis: A calibration curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of this compound in the sample is determined from this calibration curve. Purity is assessed by the relative peak area of the main component compared to any impurity peaks.

HPLC_Workflow A Sample Preparation (Dissolution & Dilution) B HPLC System (Pump, Injector, Column, Detector) A->B D Chromatogram Generation B->D C Mobile Phase Gradient C->B E Data Analysis (Peak Integration, Calibration) D->E F Result (Purity/Concentration) E->F

Caption: Generalized workflow for HPLC analysis.

References

Lufotrelvir: An In-depth Technical Guide to Early-Stage Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer for the treatment of COVID-19. It is a phosphate prodrug that is administered intravenously and is designed to be rapidly converted in the body to its active moiety, PF-00835231.[1] The active form of the drug is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3] This technical guide provides a comprehensive overview of the early-stage clinical development of this compound, with a focus on its mechanism of action, pharmacokinetic profile, safety, and the methodologies employed in its initial clinical trials.

Mechanism of Action: Targeting Viral Replication

This compound's therapeutic action is derived from its active metabolite, PF-00835231, which functions as a 3CL protease inhibitor.[3] The 3CL protease is a key enzyme in the life cycle of coronaviruses, responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process. This compound itself demonstrates significantly lower inhibitory activity against the 3CLpro, with a Ki of 174 nM, compared to its active metabolite.[4]

cluster_host_cell Host Cell This compound This compound (IV) PF00835231 PF-00835231 (Active Moiety) This compound->PF00835231 Metabolism (Phosphatases) CLpro 3CL Protease PF00835231->CLpro Inhibition Viral_RNA Viral RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Polyproteins->CLpro Self-cleavage Functional_Proteins Functional Viral Proteins CLpro->Functional_Proteins Cleavage of Polyproteins Replication Viral Replication Functional_Proteins->Replication

Figure 1: this compound's Mechanism of Action.

Early-Stage Clinical Trials: Design and Methodology

This compound has been evaluated in early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics. The core of this evaluation was a first-in-human, Phase 1b, randomized, double-blind, placebo-controlled study conducted in hospitalized adult patients with confirmed COVID-19 (NCT04535167).[5][6] A separate Phase 1 study was also conducted in healthy adult participants (NCT04627532).[4]

The study in hospitalized patients was designed with two parts: a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.[6] Participants were eligible if they were between 18 and 79 years of age and were hospitalized with COVID-19 but did not require mechanical ventilation.[6]

Experimental Protocols

Study Design:

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_250 250 mg this compound (n=2) SAD_Infusion 24-hour IV Infusion SAD_250->SAD_Infusion SAD_500 500 mg this compound (n=2) SAD_500->SAD_Infusion SAD_Placebo Placebo (n=4) SAD_Placebo->SAD_Infusion MAD_250 250 mg this compound (n=7) MAD_Infusion 120-hour IV Infusion MAD_250->MAD_Infusion MAD_500 500 mg this compound (n=6) MAD_500->MAD_Infusion MAD_Placebo Placebo (n=4) MAD_Placebo->MAD_Infusion

Figure 2: Clinical Trial Design for this compound (NCT04535167).

Pharmacokinetic Analysis: While specific, detailed protocols for the bioanalytical methods used in the this compound trials are not publicly available, the general approach for quantifying antiviral drugs and their metabolites in plasma typically involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate measurement of drug concentrations. The validation of such methods generally adheres to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Safety Assessments: The primary endpoint of the initial clinical trials was the assessment of safety and tolerability.[6] This involved comprehensive safety monitoring, which included:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuous tracking and evaluation of any untoward medical occurrences.[5]

  • Vital Signs: Regular measurement of pulse oximetry/oxygen saturation, heart rate, blood pressure, and temperature.

  • Electrocardiograms (ECGs): To monitor for any cardiac effects.

  • Laboratory Tests: Standard clinical chemistry and hematology panels to assess organ function and hematological status.

Clinical Data Summary

Pharmacokinetics

Pharmacokinetic parameters were evaluated for both this compound (the prodrug) and its active moiety, PF-00835231.

Table 1: Pharmacokinetic Parameters of this compound and PF-00835231 in Hospitalized COVID-19 Patients (MAD Cohort) [7]

Parameter250 mg this compound (n=7)500 mg this compound (n=6)
This compound
Mean t½ (hours)2.3171.79 (n=1)
PF-00835231
Unbound concentrations relative to in vitro EC90 at steady state~2-fold~4-fold

t½: Terminal half-life; EC90: 90% effective concentration.

In a study involving healthy adult participants receiving single ascending intravenous doses of this compound (50, 150, 500, or 700 mg) as a continuous 24-hour infusion, the following was observed:

  • Near-maximum plasma concentrations of the active moiety, PF-00835231, were reached approximately 6 hours after the start of the infusion and were sustained until the end.[8]

  • Plasma concentrations of PF-00835231 declined rapidly after the infusion ended.[8]

Table 2: Pharmacokinetic Parameters of PF-00835231 in Healthy Volunteers (SAD Cohort) [8]

DoseMean Cmax (ng/mL)Median Tmax (hours)Mean Terminal t½ (hours)
50 mg97.014-16Not Reported
150 mgNot Reported14-16Not Reported
500 mg128814-162.0
700 mgNot Reported14-161.7

Cmax: Maximum observed concentration; Tmax: Time to maximum concentration; t½: Terminal half-life.

Safety and Tolerability

In the Phase 1b study with hospitalized COVID-19 patients, this compound was generally safe and well-tolerated.[5][6] No adverse events or serious adverse events were considered to be related to the study drug.[5][6] Similarly, in the study with healthy volunteers, no serious adverse events, discontinuations, or deaths were reported.[8]

Conclusion

The early-stage clinical development of this compound has provided crucial insights into its potential as a treatment for COVID-19. The intravenous prodrug is rapidly converted to its active moiety, PF-00835231, which potently inhibits the SARS-CoV-2 3CL protease. Phase 1 clinical trials in both healthy volunteers and hospitalized COVID-19 patients have demonstrated a favorable safety and tolerability profile. The pharmacokinetic data indicate that therapeutic concentrations of the active drug can be achieved and maintained with intravenous infusion. These initial findings supported the continued evaluation of this compound in later-stage clinical studies to determine its efficacy in treating COVID-19.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lufotrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a 3CL protease inhibitor for the potential treatment of COVID-19. It is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231. This document provides a detailed protocol for the synthesis and purification of this compound, based on published process development literature. The synthesis involves a convergent approach, featuring a key amide coupling, a Claisen condensation, and a final phosphorylation step. Purification is achieved through a sophisticated crystallization sequence involving the formation of specific solvates to ensure high purity.

Introduction

This compound is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. As a phosphate prodrug, this compound is designed for intravenous administration and is rapidly converted to the active moiety, PF-00835231, by alkaline phosphatases. The development of a robust and scalable synthesis and purification process is crucial for enabling clinical studies and potential future manufacturing. The protocols outlined below are intended to provide researchers with a comprehensive guide to producing high-purity this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be broken down into three main stages:

  • Synthesis of the active moiety, PF-00835231.

  • Phosphorylation of PF-00835231 to form a di-tert-butyl protected intermediate.

  • Deprotection to yield the final this compound product.

The synthesis of the key intermediate PF-00835231 involves an amide coupling followed by a Claisen condensation.

Materials and Reagents
ReagentSupplierGrade
4-methoxy-1H-indole-2-carboxylic acidCommercial SourcesReagent Grade
L-Leucinamide derivativeSynthesizedN/A
Propylphosphonic anhydride (T3P®)Commercial SourcesSynthesis Grade
PyridineCommercial SourcesAnhydrous
Chloroacetic acidCommercial SourcesReagent Grade
Lithium bis(trimethylsilyl)amide (LiHMDS)Commercial Sources1.0 M in THF
Di-tert-butyl N,N-diisopropylphosphoramiditeCommercial SourcesSynthesis Grade
TetrazoleCommercial SourcesSynthesis Grade
Hydrogen peroxide (H₂O₂)Commercial Sources30% aqueous solution
Trifluoroacetic acid (TFA)Commercial SourcesReagent Grade
Dichloromethane (DCM)Commercial SourcesAnhydrous
Tetrahydrofuran (THF)Commercial SourcesAnhydrous
Methyl ethyl ketone (MEK)Commercial SourcesACS Grade
Dimethyl sulfoxide (DMSO)Commercial SourcesAnhydrous
Experimental Protocols

1. Amide Coupling to form Peptide Backbone

This step involves the coupling of 4-methoxy-1H-indole-2-carboxylic acid with a suitable L-leucinamide derivative to form the core peptide structure of the molecule. The use of propylphosphonic anhydride (T3P®) in the presence of pyridine is an effective method for this transformation, known to minimize epimerization.

  • Protocol:

    • Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and the L-leucinamide derivative (1.05 eq) in anhydrous dichloromethane (DCM).

    • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.

    • Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

    • The crude product can be purified by flash chromatography on silica gel.

2. Claisen Condensation

The Claisen condensation is used to introduce a chloromethyl ketone functionality, which is a key structural feature for the protease inhibitor activity.

  • Protocol:

    • Dissolve the amide product from the previous step (1.0 eq) and chloroacetic acid (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LiHMDS (1.0 M in THF, 4.0 eq) to the reaction mixture, maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude chloromethyl ketone intermediate, which is the active moiety PF-00835231.

3. Phosphorylation of PF-00835231

The active molecule PF-00835231 is converted to the phosphate prodrug this compound in a two-step process involving phosphorylation and deprotection.

  • Protocol for Phosphorylation:

    • Dissolve PF-00835231 (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add tetrazole (1.5 eq) followed by the dropwise addition of di-tert-butyl N,N-diisopropylphosphoramidite (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction back to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to oxidize the phosphite to a phosphate.

    • Stir for an additional hour at 0 °C.

    • Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the crude di-tert-butyl protected phosphate intermediate.

  • Protocol for Deprotection:

    • Dissolve the crude protected phosphate intermediate in DCM and cool to 0 °C.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise.

    • Stir the reaction at 0 °C for 2-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The crude this compound is then taken up for purification.

Quantitative Data Summary
StepProductYield (%)Purity (%)Reference
PhosphorylationDi-tert-butyl protected this compound91% (over 2 steps with oxidation)>95% (crude)
DeprotectionThis compound54%>90% (crude)

Purification of this compound

The purification of this compound is critical to control process-related impurities and is achieved through an elaborate crystallization sequence involving the formation of a methyl ethyl ketone (MEK) solvate, a dimethyl sulfoxide (DMSO) solvate, and finally a hydrate form.

Experimental Protocols

1. Formation of the MEK Solvate

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of hot methyl ethyl ketone (MEK).

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution to 0-5 °C and hold for several hours to facilitate crystallization.

    • Collect the crystalline solid by filtration, wash with cold MEK, and dry under vacuum.

2. Formation of the DMSO Solvate

The DMSO solvate has been identified as a stable form for long-term storage.

  • Protocol:

    • Dissolve the MEK solvate of this compound in a minimal amount of dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 50-60 °C).

    • Slowly add an anti-solvent, such as water or isopropanol, until the solution becomes turbid.

    • Allow the solution to cool to room temperature with gentle stirring.

    • Collect the precipitated DMSO solvate by filtration, wash with the anti-solvent, and dry under vacuum.

3. Formation of the Hydrate

The final step often involves the formation of a hydrate to yield the desired polymorphic form of the active pharmaceutical ingredient.

  • Protocol:

    • Suspend the DMSO solvate in water or a mixture of water and a water-miscible organic solvent (e.g., ethanol).

    • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow for the solvent-mediated transformation to the hydrate form.

    • Collect the crystalline hydrate by filtration, wash with water, and dry under controlled humidity conditions.

Diagrams

This compound Synthesis Workflow

Lufotrelvir_Synthesis cluster_synthesis This compound Synthesis indole_acid 4-methoxy-1H-indole- 2-carboxylic acid amide_coupling Amide Coupling (T3P, Pyridine) indole_acid->amide_coupling leucinamide L-Leucinamide derivative leucinamide->amide_coupling peptide_backbone Peptide Backbone amide_coupling->peptide_backbone claisen Claisen Condensation (Chloroacetic acid, LiHMDS) peptide_backbone->claisen pf_00835231 PF-00835231 (Active Moiety) claisen->pf_00835231 phosphorylation Phosphorylation (Phosphoramidite, H2O2) pf_00835231->phosphorylation protected_this compound Di-tert-butyl protected this compound phosphorylation->protected_this compound deprotection Deprotection (TFA) protected_this compound->deprotection crude_this compound Crude this compound deprotection->crude_this compound

Caption: Overall synthetic workflow for this compound.

This compound Purification Workflow

Lufotrelvir_Purification cluster_purification This compound Purification crude Crude this compound mek_solvate MEK Solvate Formation (Crystallization from MEK) crude->mek_solvate dmso_solvate DMSO Solvate Formation (Crystallization from DMSO/anti-solvent) mek_solvate->dmso_solvate hydrate_formation Hydrate Formation (Suspension in Water) dmso_solvate->hydrate_formation pure_this compound Pure this compound Hydrate hydrate_formation->pure_this compound

Application Notes and Protocols for In Vitro Cell-Based Assays of Lufotrelvir Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer. It is a phosphate prodrug that is metabolized in vivo to its active form, PF-00835231.[1] The active moiety, PF-00835231, is a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro or Mpro), an enzyme essential for viral replication.[2][3] Inhibition of this protease prevents the processing of viral polyproteins, thereby halting the viral life cycle.[4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiviral activity of this compound against SARS-CoV-2.

Mechanism of Action

This compound is designed as a prodrug to improve solubility and pharmacokinetic properties.[3] Upon administration, the phosphate group is cleaved by cellular phosphatases, releasing the active compound PF-00835231.[4] PF-00835231 then targets and covalently binds to the cysteine residue in the active site of the 3CL protease, inhibiting its enzymatic activity.[5] This disruption of the viral replication machinery forms the basis of its antiviral effect.

This compound Mechanism of Action cluster_cell Host Cell This compound This compound PF-00835231 PF-00835231 This compound->PF-00835231 Phosphatase Cleavage 3CL Protease 3CL Protease PF-00835231->3CL Protease Inhibition Viral Polyprotein Viral Polyprotein Viral Polyprotein->3CL Protease Processed Viral Proteins Processed Viral Proteins 3CL Protease->Processed Viral Proteins Cleavage Viral Replication Blocked Viral Replication Blocked SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Viral Polyprotein Translation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (PF-07304814) and its active metabolite, PF-00835231, against SARS-CoV-2 in various cell lines.

Table 1: Antiviral Activity (EC50) of PF-00835231 against SARS-CoV-2

Cell LineVirus Strain/VariantEC50 (µM)Reference(s)
A549+ACE2USA-WA1/2020 (Clade A)0.221 (24h), 0.158 (48h)[6][7][8]
A549+ACE2USA/NYU-VC-003/2020 (Clade B)0.184 (24h)[9]
Vero E6SARS-CoV-2~90 (mutant viruses)[2]
VeroE6-enACE2SARS-CoV-20.23 (with P-gp inhibitor)[10]
VeroE6-EGFPSARS-CoV-20.76 (with P-gp inhibitor)[10]

Table 2: Cytotoxicity (CC50) of PF-00835231

Cell LineCC50 (µM)Reference(s)
A549+ACE2>10[7]
Vero E6-enACE2>50[11]
Vero E6-EGFP>50[11]
MRC-5>50[11]

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to inhibit virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell lines like A549-ACE2)

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader capable of luminescence detection

Protocol:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with no drug as virus controls and wells with no drug and no virus as cell controls.

  • In a separate tube, dilute the SARS-CoV-2 stock in DMEM with 2% FBS to a multiplicity of infection (MOI) of 0.01.

  • Add 100 µL of the diluted virus to all wells except the cell control wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the data using a dose-response curve fitting software.

CPE Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Drug Dilutions Add Drug Dilutions Seed Cells->Add Drug Dilutions Infect with Virus Infect with Virus Add Drug Dilutions->Infect with Virus Incubate Incubate Infect with Virus->Incubate Measure Viability Measure Viability Incubate->Measure Viability Data Analysis Data Analysis Measure Viability->Data Analysis End End Data Analysis->End

Caption: Workflow for the CPE inhibition assay.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in infectious virus particles in the presence of this compound.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • DMEM with 2% FBS

  • This compound stock solution

  • Overlay medium (e.g., 1.2% Avicel in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

Protocol:

  • Seed Vero E6 cells in 6-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • In separate tubes, mix each drug dilution with a constant amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Include a virus-only control.

  • Incubate the virus-drug mixtures for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-drug mixtures.

  • Incubate for 1 hour at 37°C, gently rocking every 15 minutes.

  • Remove the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate for 48-72 hours at 37°C with 5% CO2 until visible plaques are formed.

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.

PRNT Workflow Start Start Cell Monolayer Cell Monolayer Start->Cell Monolayer Virus-Drug Incubation Virus-Drug Incubation Cell Monolayer->Virus-Drug Incubation Inoculate Cells Inoculate Cells Virus-Drug Incubation->Inoculate Cells Add Overlay Add Overlay Inoculate Cells->Add Overlay Incubate Incubate Add Overlay->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques End End Count Plaques->End

Caption: Workflow for the Plaque Reduction Neutralization Test.

Immunofluorescence Assay (IFA)

This assay visualizes and quantifies the inhibition of viral protein expression.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • DMEM with 2% FBS

  • This compound stock solution

  • 96-well optical-bottom plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a SARS-CoV-2 protein (e.g., anti-Nucleocapsid)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • High-content imaging system

Protocol:

  • Seed Vero E6 cells in a 96-well optical-bottom plate.

  • Treat the cells with serial dilutions of this compound for 1 hour.

  • Infect the cells with SARS-CoV-2 at a specific MOI.

  • Incubate for 24-48 hours.

  • Fix the cells with 4% PFA for 20 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with the primary antibody for 1 hour.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Wash with PBS and acquire images using a high-content imaging system.

  • Analyze the images to quantify the number of infected cells (positive for viral antigen) and total cells (DAPI-stained nuclei).

  • Calculate the percentage of infection and determine the EC50.

IFA Workflow Start Start Seed & Treat Cells Seed & Treat Cells Start->Seed & Treat Cells Infect Cells Infect Cells Seed & Treat Cells->Infect Cells Fix & Permeabilize Fix & Permeabilize Infect Cells->Fix & Permeabilize Block & Antibody Staining Block & Antibody Staining Fix & Permeabilize->Block & Antibody Staining Image Acquisition Image Acquisition Block & Antibody Staining->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis End End Image Analysis->End

Caption: Workflow for the Immunofluorescence Assay.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Lufotrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational intravenous phosphate prodrug of PF-00835231, a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, playing a critical role in viral replication and transcription.[2][3] Inhibition of Mpro represents a key therapeutic strategy to disrupt the viral life cycle. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a relevant animal model.

Mechanism of Action

This compound is designed to be administered intravenously, whereupon it is rapidly converted in vivo by alkaline phosphatases to its active metabolite, PF-00835231.[4][5] PF-00835231 then inhibits the SARS-CoV-2 Mpro, preventing the processing of viral polyproteins and thereby halting viral replication.[3][4]

cluster_host_cell Host Cell cluster_drug_action Drug Action entry SARS-CoV-2 Entry uncoating Viral RNA Release entry->uncoating translation Translation of Viral Polyproteins (pp1a, pp1ab) uncoating->translation mpro_cleavage Mpro-mediated Cleavage translation->mpro_cleavage rtc_formation Replication/Transcription Complex (RTC) Formation mpro_cleavage->rtc_formation replication Viral RNA Replication rtc_formation->replication assembly Virion Assembly replication->assembly release New Virion Release assembly->release This compound This compound (Prodrug) (IV Administration) pf00835231 PF-00835231 (Active Metabolite) This compound->pf00835231 Alkaline Phosphatases pf00835231->mpro_cleavage Inhibition

Caption: Mechanism of action of this compound.

Animal Model Selection

Common laboratory mice are not naturally susceptible to SARS-CoV-2 due to differences in the angiotensin-converting enzyme 2 (ACE2) receptor.[6] Therefore, transgenic mouse models expressing human ACE2 (hACE2) are utilized. The Adenovirus-vectored hACE2 (Ad5-hACE2) mouse model is a rapid and effective system for evaluating antiviral therapeutics.[7] This model involves sensitizing mice to SARS-CoV-2 by intranasal administration of a replication-deficient adenovirus expressing hACE2.[7]

In Vivo Efficacy Data

The following tables summarize the quantitative data on the efficacy of the active metabolite of this compound, PF-00835231, in animal models.

Table 1: In Vivo Efficacy of PF-00835231 in Ad5-hACE2 Transgenic Mice

Treatment GroupDosing RegimenReduction in Lung Viral TiterReference
PF-00835231100 mg/kg BID (Subcutaneous)96.18%[8]

Table 2: In Vivo Efficacy of PF-00835231 in BALB/c Mice

Treatment GroupDosing RegimenReduction in Lung Viral TiterReference
PF-0083523130 mg/kg BID (Subcutaneous)95.98%[8]
PF-00835231100 mg/kg BID (Subcutaneous)99.94%[8]
PF-00835231300 mg/kg BID (Subcutaneous)100%[8]

Table 3: Pharmacokinetics of this compound in Various Animal Species

Animal ModelConversion to PF-00835231Reference
Rats68%[1]
Dogs81%[1]
Monkeys78%[1]

Experimental Protocols

Ad5-hACE2 Mouse Model Sensitization and SARS-CoV-2 Infection

This protocol describes the sensitization of laboratory mice to SARS-CoV-2 infection using a replication-deficient adenovirus expressing hACE2.

Materials:

  • BALB/c or C57BL/6 mice (8-12 weeks old)[9]

  • Replication-deficient Adenovirus 5 expressing human ACE2 (Ad5-hACE2)

  • Replication-deficient Adenovirus 5 empty vector (Ad5-empty) as a negative control

  • SARS-CoV-2 (e.g., USA-WA1/2020 strain)

  • Anesthetic (e.g., Ketamine/Xylazine mixture)

  • Sterile Dulbecco's Modified Eagle Medium (DMEM) or Phosphate-Buffered Saline (PBS)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Animal Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours prior to the experiment.

  • Adenovirus Preparation: Thaw aliquots of Ad5-hACE2 and Ad5-empty virus stocks on ice. Dilute the viral stocks in sterile DMEM or PBS to the desired concentration.

  • Anesthesia: Anesthetize mice via intraperitoneal injection of Ketamine/Xylazine (e.g., 100 µL/20 g body weight).[7] Ensure mice are fully sedated before proceeding.

  • Intranasal Sensitization: Intranasally administer 2.5 x 10^8 Plaque Forming Units (PFU) of Ad5-hACE2 or Ad5-empty in a total volume of 50-75 µL per mouse.[7][10] Dispense the virus dropwise into the nostrils.

  • Recovery: Monitor the mice until they have fully recovered from anesthesia.

  • SARS-CoV-2 Challenge: Five days post-adenovirus transduction, challenge the mice with SARS-CoV-2.[10]

  • Anesthesia: Anesthetize the mice as described in step 3.

  • Intranasal Infection: Intranasally infect the mice with a pre-determined dose of SARS-CoV-2 (e.g., 1 x 10^4 PFU) in a volume of 50 µL.[10]

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of disease, and mortality for the duration of the study.

acclimatization Animal Acclimatization (≥ 72 hours) adenovirus_prep Adenovirus Preparation (Ad5-hACE2 / Ad5-empty) acclimatization->adenovirus_prep anesthesia1 Anesthesia (Ketamine/Xylazine) adenovirus_prep->anesthesia1 sensitization Intranasal Sensitization (2.5e8 PFU in 50-75 µL) anesthesia1->sensitization recovery1 Recovery sensitization->recovery1 incubation Incubation Period (5 days) recovery1->incubation anesthesia2 Anesthesia (Ketamine/Xylazine) incubation->anesthesia2 infection Intranasal SARS-CoV-2 Infection (e.g., 1e4 PFU in 50 µL) anesthesia2->infection monitoring Daily Monitoring (Weight, Clinical Signs) infection->monitoring

Caption: Experimental workflow for Ad5-hACE2 mouse model.

This compound (or its active metabolite) Administration

Materials:

  • This compound or PF-00835231

  • Vehicle for reconstitution (e.g., sterile saline, PBS with appropriate solubilizing agents)

  • Syringes and needles for intravenous or subcutaneous administration

Procedure:

  • Drug Preparation: Prepare the required concentration of this compound or PF-00835231 in the appropriate vehicle on the day of use.

  • Administration: Administer the drug solution to the mice via the desired route (intravenous for this compound, subcutaneous for PF-00835231 as per published studies). The dosing regimen (e.g., twice daily - BID) should be initiated at a specified time point relative to viral infection (e.g., 4 hours post-infection).[8]

  • Control Groups: Include a vehicle-treated control group and potentially a positive control group (e.g., another antiviral agent).

Efficacy Evaluation: Viral Load Quantification

Materials:

  • Euthanasia agent (e.g., CO2, pentobarbital)

  • Sterile instruments for tissue collection

  • RNase-free tubes and reagents

  • RNA extraction kit

  • qRT-PCR reagents (primers, probes, master mix)

  • qRT-PCR instrument

Procedure:

  • Sample Collection: At predetermined time points post-infection (e.g., day 2 and day 5), euthanize the mice.[10] Aseptically collect lung tissue and other relevant organs.

  • Tissue Homogenization: Homogenize the collected tissues in a suitable buffer.

  • RNA Extraction: Extract viral RNA from the tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Quantify viral RNA levels using a validated one-step or two-step qRT-PCR assay targeting a specific SARS-CoV-2 gene (e.g., N gene, E gene).

  • Data Analysis: Calculate the viral load in each sample, typically expressed as viral RNA copies per gram of tissue or per milligram of tissue. Compare the viral loads between the treated and control groups to determine the percentage reduction.

Plaque Assay for Infectious Virus Titer

Materials:

  • Vero E6 cells

  • Cell culture medium and supplements

  • Agarose or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

  • Sample Preparation: Prepare serial dilutions of the tissue homogenates.

  • Infection: Inoculate the Vero E6 cell monolayers with the diluted samples and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet.

  • Plaque Counting: Count the number of plaques to determine the infectious virus titer, expressed as PFU per gram of tissue.

Conclusion

The Ad5-hACE2 mouse model provides a robust and reproducible platform for the in vivo evaluation of antiviral candidates like this compound. The protocols outlined in these application notes offer a comprehensive framework for assessing the efficacy of this compound by quantifying the reduction in viral load in key target organs. Adherence to these detailed methodologies will ensure the generation of reliable and comparable data, crucial for the preclinical development of this promising antiviral agent.

References

Application Note & Protocol: A Validated LC-MS/MS Method for the Pharmacokinetic Analysis of Lufotrelvir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Lufotrelvir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (PF-07304814) is a phosphate prodrug of its active moiety, PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease.[1] Accurate and precise bioanalytical methods are crucial for evaluating the pharmacokinetic profile of this compound in clinical studies.

The described method is designed to be robust, sensitive, and specific, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this LC-MS/MS method for the determination of this compound in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnAgilent Zorbax Eclipse plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.9 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transition (this compound)m/z (precursor) → m/z (product)
Monitored Transition (Internal Standard)m/z (precursor) → m/z (product)
Dwell Time200 ms
Collision EnergyOptimized for each transition
Source Temperature450°C
Ion Spray Voltage4000 V

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity
Calibration Curve Range1.0 - 1000 ng/mLr² ≥ 0.99
Regression Equationy = mx + c-
Accuracy & Precision
LLOQ (1.0 ng/mL)Within ± 20%Within ± 20%
LQC (3.0 ng/mL)Within ± 15%Within ± 15%
MQC (500 ng/mL)Within ± 15%Within ± 15%
HQC (800 ng/mL)Within ± 15%Within ± 15%
Recovery
This compoundConsistent, precise, and reproducible-
Internal StandardConsistent, precise, and reproducible-
Matrix Effect
Normalized Matrix Factor0.85 - 1.15CV ≤ 15%
Stability
Freeze-Thaw Stability (3 cycles)Within ± 15%Within ± 15%
Short-Term Stability (24h at RT)Within ± 15%Within ± 15%
Long-Term Stability (30 days at -80°C)Within ± 15%Within ± 15%
Post-Preparative Stability (48h in autosampler)Within ± 15%Within ± 15%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL) and QC samples (LLOQ, LQC, MQC, HQC).

Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 100 µL of the respective plasma sample to each tube.

  • Add 200 µL of the IS working solution (in acetonitrile) to each tube.[2]

  • Vortex mix for 2 minutes to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer 100 µL of the clear supernatant to a clean HPLC vial.

  • Dilute the supernatant with 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]

  • Cap the vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • Separate the analyte and internal standard using the liquid chromatography conditions specified in Table 1. A gradient elution can be employed for optimal separation.

  • Detect the ions using the mass spectrometer parameters outlined in Table 1. The specific precursor and product ions for this compound and the IS need to be determined through infusion and optimization experiments.

Data Analysis and Pharmacokinetic Calculations
  • Integrate the peak areas of this compound and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

  • Use the concentration-time data to perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 200 µL IS in Acetonitrile plasma->add_is vortex Vortex Mix (2 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Dilute with 100 µL Mobile Phase supernatant->dilute injection Inject 5 µL into LC-MS/MS dilute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration Concentration Determination calibration_curve->concentration

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

pharmacokinetic_analysis_logic cluster_study_design Clinical Study cluster_bioanalysis Bioanalytical Phase cluster_pk_modeling Pharmacokinetic Modeling dosing This compound Administration to Subjects sampling Timed Blood Sample Collection dosing->sampling sample_processing Plasma Sample Processing sampling->sample_processing lcms_analysis LC-MS/MS Quantification sample_processing->lcms_analysis concentration_data Plasma Concentration vs. Time Data lcms_analysis->concentration_data pk_parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) concentration_data->pk_parameters pk_report Pharmacokinetic Profile Report pk_parameters->pk_report

Caption: Logical flow of pharmacokinetic analysis for this compound.

References

Co-crystallization of Lufotrelvir with 3CL Protease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is a phosphate prodrug that is converted in vivo to its active metabolite, PF-00835231, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro or Mpro).[1][2] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapies.[3] Co-crystallization of 3CLpro with its inhibitors is a crucial technique in structural biology and drug discovery, providing high-resolution insights into the inhibitor's binding mode and mechanism of action. This data is invaluable for the rational design and optimization of more effective antiviral agents.[3]

These application notes provide detailed protocols and supporting data for the co-crystallization of the active form of this compound, PF-00835231, with SARS-CoV-2 3CL protease.

Mechanism of Action of this compound and Inhibition of 3CL Protease

This compound is administered as a phosphate prodrug to enhance its solubility and bioavailability.[1] In the body, it is rapidly metabolized by phosphatases to yield the active compound, PF-00835231.[2] PF-00835231 is a competitive inhibitor of the 3CL protease. The 3CL protease is a cysteine protease that functions as a homodimer and is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins that are essential for viral replication and transcription. PF-00835231 binds to the active site of the 3CL protease, preventing the processing of the polyproteins and thereby halting viral replication.[1]

dot

cluster_host_cell Host Cell This compound This compound PF-00835231 PF-00835231 This compound->PF-00835231 Metabolism (Phosphatases) Inhibited_Complex 3CLpro-PF-00835231 Complex (Inactive) PF-00835231->Inhibited_Complex Inhibition 3CL_Protease 3CL Protease (Active Dimer) Functional_Proteins Functional Viral Proteins 3CL_Protease->Functional_Proteins Cleavage 3CL_Protease->Inhibited_Complex Viral_Polyprotein Viral Polyprotein (pp1a/ab) Viral_Polyprotein->3CL_Protease Substrate Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Inhibited_Complex->Viral_Replication Blocks

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize key quantitative data for this compound and its active metabolite, PF-00835231.

Table 1: Inhibitory Activity of this compound and PF-00835231

CompoundTargetAssayValueReference
This compound (PF-07304814)SARS-CoV-2 3CLproKi174 nM[4][5]
PF-00835231SARS-CoV-2 3CLproIC500.27 nM - 8 nM[6][7]
PF-00835231SARS-CoV-1 3CLproIC504 nM[7]
PF-00835231Various Coronaviruses 3CLproKi30 pM - 4 nM[6]

Table 2: Antiviral Activity of PF-00835231

VirusCell LineAssayEC50Reference
SARS-CoV-2VeroE6-enACE2CPE39.7 µM[3]
SARS-CoV-2VeroE6-EGFPCPE88.9 µM[3]
Multiple CoronavirusesVariousCell-based40 nM - 5 µM[6]

Table 3: Crystallographic Data for PF-00835231 in Complex with SARS-CoV-2 3CLpro

PDB IDResolution (Å)Space GroupReference
6XHM2.21C2[8]

Experimental Protocols

Protocol 1: Expression and Purification of SARS-CoV-2 3CL Protease

This protocol is adapted from established methods for producing highly pure and active 3CL protease for crystallographic studies.[9][10][11]

1. Gene Expression: a. The gene for SARS-CoV-2 3CLpro is typically cloned into an expression vector (e.g., pGEX or pET-based vectors) with a cleavable affinity tag (e.g., GST-tag or His-tag) for purification. b. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and continue to grow the cells at a lower temperature (e.g., 16-20°C) overnight.

2. Cell Lysis and Lysate Clarification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 30-60 minutes at 4°C.

3. Affinity Chromatography: a. Load the clarified supernatant onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein) pre-equilibrated with lysis buffer. b. Wash the column extensively with wash buffer (lysis buffer with a lower concentration of imidazole for His-tagged proteins) to remove non-specifically bound proteins. c. Elute the tagged 3CLpro using an elution buffer (e.g., lysis buffer containing 10-20 mM reduced glutathione for GST-tagged protein or a high concentration of imidazole for His-tagged protein).

4. Tag Cleavage: a. Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl pH 7.0, 200 mM NaCl, 1 mM DTT, 1 mM EDTA). b. Add a specific protease (e.g., PreScission Protease for GST-tags or TEV protease for some His-tags) to the protein solution and incubate at 4°C overnight to cleave the affinity tag.

5. Further Purification (Size-Exclusion Chromatography): a. To separate the cleaved 3CLpro from the tag and the protease used for cleavage, perform a second affinity chromatography step (optional) or proceed directly to size-exclusion chromatography. b. Load the protein solution onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). c. Collect the fractions containing pure, monomeric 3CLpro. d. Concentrate the purified protein to a final concentration of approximately 10 mg/mL for crystallization trials.

dot

Start Start Expression Gene Expression in E. coli Start->Expression Lysis Cell Lysis & Clarification Expression->Lysis Affinity Affinity Chromatography Lysis->Affinity Cleavage Tag Cleavage Affinity->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC Concentration Protein Concentration SEC->Concentration End End Concentration->End

Caption: 3CL Protease Purification Workflow.

Protocol 2: Co-crystallization of 3CL Protease with PF-00835231

This protocol outlines the steps for co-crystallizing the purified 3CL protease with its inhibitor PF-00835231 using the hanging drop vapor diffusion method.[8][12][13]

1. Preparation of the Protein-Inhibitor Complex: a. Dilute the purified and concentrated 3CL protease to 10 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). b. Prepare a stock solution of PF-00835231 in a suitable solvent such as DMSO. c. Incubate the 3CL protease with PF-00835231 at a 1:5 molar ratio (protease:inhibitor) on ice for at least 30 minutes to allow for complex formation.

2. Crystallization Screening: a. Use commercially available or custom-made crystallization screens to identify initial crystallization conditions. b. The hanging drop vapor diffusion method is commonly used. c. In a 24-well crystallization plate, pipette 500 µL of the reservoir solution (crystallization screen condition) into each well. d. On a siliconized glass coverslip, mix 1-2 µL of the protein-inhibitor complex with 1-2 µL of the reservoir solution. e. Invert the coverslip and place it over the well, sealing it with vacuum grease to create a closed system for vapor diffusion. f. Incubate the plates at a constant temperature, typically 18-20°C.

3. Optimization of Crystallization Conditions: a. Monitor the drops for crystal growth over several days to weeks. b. Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality. c. A published successful crystallization condition for the SARS-CoV-2 Mpro-PF-00835231 complex is 0.1 M HEPES sodium (pH 7.5), 10% v/v 2-propanol, and 20% w/v PEG 4000.[8]

4. Crystal Harvesting and Cryo-protection: a. Once crystals of suitable size and quality have grown, carefully harvest them using a cryo-loop. b. Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol. c. Flash-cool the crystal by plunging it into liquid nitrogen. d. Store the frozen crystals in liquid nitrogen until data collection.

dot

Start Start Complex Prepare Protein-Inhibitor Complex Start->Complex Screening Crystallization Screening (Hanging Drop) Complex->Screening Optimization Optimize Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting End X-ray Diffraction Data Collection Harvesting->End

Caption: Co-crystallization Workflow.

Conclusion

The co-crystallization of this compound's active form, PF-00835231, with the SARS-CoV-2 3CL protease is a powerful technique for understanding the molecular basis of its inhibitory activity. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of antiviral drug discovery. Successful execution of these methods will enable the high-resolution structural determination of the enzyme-inhibitor complex, which is essential for the structure-based design of next-generation therapeutics against coronaviruses.

References

Application Notes and Protocols for Determining the Potency of Lufotrelvir in VeroE6 and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed as a phosphate prodrug of PF-00835231.[1][2] Its active moiety, PF-00835231, is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Mpro), an enzyme critical for viral replication.[2][3] By blocking this protease, this compound effectively halts the viral life cycle.[2] These application notes provide detailed protocols for assessing the in vitro potency of this compound in two commonly used cell lines for antiviral research: VeroE6 and A549.

VeroE6 cells , derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses, including SARS-CoV-2, and are known for their robust cytopathic effect (CPE) upon infection.[4][5] However, they express high levels of the P-glycoprotein (P-gp) efflux pump, which can reduce the intracellular concentration of certain antiviral compounds.[4][6] Therefore, it is crucial to consider the use of P-gp inhibitors or P-gp knockout VeroE6 cells for accurate potency assessment.[4]

A549 cells , a human lung adenocarcinoma cell line, provide a more physiologically relevant model for respiratory viruses.[7][8] Wild-type A549 cells have low endogenous expression of Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Serine Protease 2 (TMPRSS2), which are essential for SARS-CoV-2 entry.[7][9] Thus, engineered A549 cells overexpressing ACE2 and TMPRSS2 are recommended for these studies.[9][10]

Mechanism of Action of this compound

This compound is administered as a prodrug and is metabolically converted to its active form, PF-00835231.[1][2] This active compound targets and inhibits the SARS-CoV-2 3CL protease.[3] This protease is responsible for cleaving the viral polyproteins into functional proteins required for viral replication.[2] Inhibition of 3CLpro prevents the formation of the viral replication-transcription complex, thereby stopping viral propagation.

G cluster_cell Host Cell This compound This compound (Prodrug) PF00835231 PF-00835231 (Active Drug) This compound->PF00835231 Metabolic Conversion CLpro 3CL Protease (Mpro) PF00835231->CLpro Inhibition ViralRNA Viral RNA Entry Polyprotein Viral Polyprotein Synthesis ViralRNA->Polyprotein FunctionalProteins Functional Viral Proteins Polyprotein->FunctionalProteins Cleavage ReplicationComplex Replication-Transcription Complex FunctionalProteins->ReplicationComplex NewVirus New Virus Assembly & Release ReplicationComplex->NewVirus

Caption: Mechanism of action of this compound in a host cell.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound's active moiety, PF-00835231, against SARS-CoV-2 in various cell lines. Data for the prodrug this compound is limited in publicly available literature, and researchers are encouraged to generate specific data for their experimental conditions.

Table 1: Antiviral Potency of PF-00835231 in VeroE6 Cells

Cell LineVirus StrainAssay TypePotency MetricValue (µM)P-gp Inhibitor
VeroE6-EGFPSARS-CoV-2 WA1CPEEC5039.7Not Specified
VeroE6SARS-CoV-2CPEEC5088.9Not Specified
VeroE6SARS-CoV-2Not SpecifiedEC900.4 - 1.158Not Specified

Table 2: Antiviral Potency of PF-00835231 in Other Relevant Cell Lines

Cell LineVirus StrainAssay TypePotency MetricValue (µM)
A549-ACE2SARS-CoV-2Not SpecifiedEC50Not Specified
MRC-5HCoV-229ECPEIC500.065

Table 3: Cytotoxicity of PF-00835231

Cell LineCytotoxicity MetricValue (µM)
Vero E6-enACE2CC50> 50
Vero E6-EGFPCC50> 50
MRC-5CC50> 50

Experimental Protocols

General Experimental Workflow

The general workflow for assessing the antiviral potency of this compound involves cell seeding, compound treatment, viral infection, incubation, and endpoint analysis.

G start Start seed Seed Cells (VeroE6 or A549-ACE2/TMPRSS2) start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat Cells with this compound incubate1->treat prepare Prepare Serial Dilutions of this compound prepare->treat infect Infect Cells with SARS-CoV-2 treat->infect incubate2 Incubate (48-72h) infect->incubate2 endpoint Endpoint Analysis (CPE, Viability, etc.) incubate2->endpoint analyze Data Analysis (EC50, CC50, SI) endpoint->analyze end End analyze->end

Caption: General workflow for in vitro antiviral potency testing.

Protocol 1: Antiviral Potency Assay in VeroE6 Cells using Cytopathic Effect (CPE) Reduction

Objective: To determine the half-maximal effective concentration (EC50) of this compound in VeroE6 cells by measuring the reduction in viral-induced CPE.

Materials:

  • VeroE6 cells (ATCC CRL-1586)

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Infection Medium: EMEM supplemented with 2% FBS

  • SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • This compound (stock solution in DMSO)

  • P-glycoprotein inhibitor (e.g., CP-100356), optional

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count VeroE6 cells.

    • Seed 1 x 104 cells per well in a 96-well plate in 100 µL of Complete Growth Medium.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in Infection Medium.

    • If using a P-gp inhibitor, add it to the medium at a fixed, non-toxic concentration.

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions.

    • Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection:

    • Add 10 µL of SARS-CoV-2 (at a multiplicity of infection, MOI, of 0.01-0.1) to the appropriate wells.

    • Do not add virus to the "cells only" control wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.

  • Endpoint Analysis (CPE Reduction):

    • Visually inspect the wells for CPE using a microscope.

    • Quantify cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.

    • Plot the percentage of CPE reduction against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression model (four-parameter variable slope).

Protocol 2: Antiviral Potency Assay in A549-ACE2/TMPRSS2 Cells

Objective: To determine the EC50 of this compound in a human lung cell line.

Materials:

  • A549 cells engineered to express ACE2 and TMPRSS2 (A549-ACE2/TMPRSS2)

  • Complete Growth Medium appropriate for the engineered cell line (e.g., DMEM with 10% FBS and selection antibiotics)

  • All other materials are the same as in Protocol 1.

Procedure: The procedure is similar to that for VeroE6 cells, with the following modifications:

  • Use A549-ACE2/TMPRSS2 cells and their corresponding growth and infection media.

  • The optimal cell seeding density and incubation times may need to be determined empirically for this specific cell line.

  • A P-gp inhibitor is generally not required for A549 cells as they have lower P-gp expression compared to VeroE6 cells.

Protocol 3: Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.

Procedure:

  • Follow steps 1 and 2 of the antiviral potency assay protocol.

  • Do not add any virus to the wells.

  • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Perform the endpoint analysis to measure cell viability.

  • Calculate the CC50 value by plotting cell viability against the log of the this compound concentration.

Selectivity Index

The Selectivity Index (SI) is a crucial parameter to evaluate the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.

SI = CC50 / EC50

A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective at concentrations far below those at which it is toxic to host cells.

Conclusion

The provided protocols offer a framework for the systematic evaluation of this compound's antiviral potency in VeroE6 and A549 cell lines. Researchers should optimize these protocols for their specific laboratory conditions and virus strains. The choice of cell line should be guided by the research question, with A549-ACE2/TMPRSS2 cells offering a more physiologically relevant model for a respiratory virus and VeroE6 cells providing a robust and sensitive system for initial screening. Careful consideration of the P-gp efflux pump in VeroE6 cells is essential for obtaining accurate potency data.

References

Lufotrelvir (PF-07304814): Preclinical Administration and Dosing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosing of Lufotrelvir (PF-07304814), a phosphate prodrug of the 3CL protease inhibitor PF-00835231, investigated for the treatment of SARS-CoV-2 infection. The information is compiled from various preclinical studies in animal models.

Introduction

This compound is a water-soluble phosphate prodrug designed for intravenous administration. In vivo, it is rapidly converted by alkaline phosphatases to its active metabolite, PF-00835231, which potently inhibits the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Due to the low oral bioavailability of both the prodrug and its active form, the intravenous route is the primary mode of administration explored in preclinical and clinical settings.

Mechanism of Action: 3CL Protease Inhibition

The primary mechanism of action of this compound's active metabolite, PF-00835231, is the inhibition of the SARS-CoV-2 3C-like protease (3CLpro or Mpro). This viral enzyme is crucial for the proteolytic processing of polyproteins into functional viral proteins necessary for viral replication and assembly. By blocking this enzyme, PF-00835231 effectively halts the viral life cycle.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation 3CLpro 3CL Protease (Mpro) Polyprotein->3CLpro Cleavage Site Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Processes Replication Viral Replication & Assembly Functional_Proteins->Replication This compound This compound (IV) PF-00835231 PF-00835231 (Active Metabolite) This compound->PF-00835231 Alkaline Phosphatase Inhibition Inhibition PF-00835231->Inhibition Inhibition->3CLpro

Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for this compound and its active metabolite, PF-00835231, from preclinical animal studies.

Table 1: Pharmacokinetic Parameters of this compound (PF-07304814) and PF-00835231 in Preclinical Animal Models
SpeciesCompoundAdministration RouteHalf-life (t½)Plasma Protein Binding (%)
Rat This compoundIntravenous0.30 h62.1%
PF-00835231Intravenous0.72 h67.3%
Dog This compoundIntravenous0.5 h68.8%
PF-00835231Intravenous1.5 h58.4%
Monkey This compoundIntravenous2.6 h63.9%
PF-00835231Intravenous1.2 h55.9%

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of PF-00835231 in Mouse Models of SARS-CoV Infection
Animal ModelAdministration RouteDosing RegimenReduction in Lung Viral TiterReference
BALB/c Mouse (SARS-CoV-MA15) Subcutaneous30 mg/kg BID95.98%[1]
Subcutaneous100 mg/kg BID99.94%[1]
Subcutaneous300 mg/kg BID100%[1]
Ad5-hACE2 Transgenic Mouse (SARS-CoV-2) Subcutaneous100 mg/kg BID96.18%[1]

BID: twice daily

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

General Protocol for Intravenous Administration in Rodents

This protocol provides a general guideline for the continuous intravenous infusion of a therapeutic agent in rats, which can be adapted for this compound.

Materials:

  • This compound (PF-07304814) formulated in a sterile, aqueous vehicle suitable for intravenous injection. The exact formulation for preclinical studies is not publicly disclosed, but a sterile saline or dextrose solution is common.

  • Infusion pump

  • Catheters and surgical supplies for cannulation

  • Restraint system that allows for free movement of the animal (e.g., swivel system)

  • Male Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least 72 hours prior to the study.

  • Surgical Cannulation: Anesthetize the rat and surgically implant a catheter into the femoral or jugular vein. The catheter is then externalized at the nape of the neck. Allow for a post-surgical recovery period.

  • Drug Administration:

    • Connect the externalized catheter to the infusion pump via a swivel system to allow the animal to move freely.

    • Prepare the this compound solution at the desired concentration in the sterile vehicle.

    • Set the infusion pump to deliver the drug at a constant rate to achieve the target daily dose (e.g., continuous infusion over 24 hours).

  • Monitoring: Observe the animals for any adverse reactions during and after the infusion period.

  • Sample Collection: Collect blood samples at predetermined time points via a separate catheter or a designated sampling site to determine the plasma concentrations of this compound and PF-00835231.

G start Start acclimatization Animal Acclimatization (≥ 72 hours) start->acclimatization surgery Surgical Cannulation (Femoral/Jugular Vein) acclimatization->surgery recovery Post-Surgical Recovery surgery->recovery infusion Continuous IV Infusion (this compound) recovery->infusion monitoring Adverse Effect Monitoring infusion->monitoring sampling Blood Sampling (Pharmacokinetics) infusion->sampling end End monitoring->end sampling->end

Workflow for IV Infusion Study in Rats

Protocol for In Vivo Efficacy in Ad5-hACE2 Mouse Model

This protocol describes a method to evaluate the antiviral efficacy of a compound against SARS-CoV-2 in a mouse model sensitized to the virus.

Materials:

  • BALB/c mice

  • Adenovirus 5 expressing human ACE2 (Ad5-hACE2)

  • SARS-CoV-2 virus stock of known titer

  • PF-00835231 formulated for subcutaneous injection (e.g., in a suitable buffer or suspension)

  • Biosafety Level 3 (BSL-3) facility and equipment

Procedure:

  • Sensitization of Mice:

    • Lightly anesthetize the mice.

    • Intranasally administer a suspension of Ad5-hACE2 to each mouse to induce the expression of the human ACE2 receptor in the respiratory tract.

    • Allow a period of 5 days for hACE2 expression to become established.

  • SARS-CoV-2 Infection:

    • On day 5 post-sensitization, anesthetize the mice and intranasally inoculate them with a defined plaque-forming unit (PFU) of SARS-CoV-2.

  • Drug Administration:

    • Initiate treatment with PF-00835231 at the desired dosing regimen (e.g., 100 mg/kg, twice daily) via subcutaneous injection. The timing of the first dose can be varied to assess prophylactic or therapeutic efficacy (e.g., starting at the time of infection or at a specified time post-infection).

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and changes in body weight.

    • At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice.

    • Harvest the lungs and other relevant tissues.

  • Viral Load Quantification:

    • Homogenize the lung tissue.

    • Determine the viral load in the lung homogenate using a quantitative method such as a plaque assay or RT-qPCR.

    • Compare the viral loads in the treated groups to a vehicle-treated control group to determine the percentage reduction.

G start Start sensitization Sensitization: Intranasal Ad5-hACE2 start->sensitization expression hACE2 Expression (5 days) sensitization->expression infection Infection: Intranasal SARS-CoV-2 expression->infection treatment Treatment: SC PF-00835231 infection->treatment monitoring Daily Monitoring: Weight & Clinical Signs treatment->monitoring endpoint Euthanasia & Tissue Harvest (e.g., Day 4 post-infection) monitoring->endpoint analysis Viral Load Quantification (Plaque Assay / RT-qPCR) endpoint->analysis end End analysis->end

Workflow for In Vivo Efficacy Study

Safety and Tolerability in Preclinical Studies

In preclinical animal studies, this compound and its active metabolite were generally well-tolerated. In a study involving continuous intravenous infusion of PF-00835231 in male rats for 4 days at a dose of 246 mg/kg/day, no significant adverse effects were observed. Mild adverse reactions included a 1.3-fold increase in cholesterol, a 1.9- to 3.6-fold increase in triglycerides, and a 1.1-fold increase in phosphorus levels compared to the control group.

Conclusion

The preclinical data for this compound demonstrate its potential as an intravenously administered antiviral agent for SARS-CoV-2. The prodrug strategy successfully enables the systemic delivery of the active 3CL protease inhibitor, PF-00835231. The provided protocols offer a foundational framework for researchers to design and execute similar preclinical studies for the evaluation of antiviral candidates. Further optimization of dosing regimens and formulations may be necessary for specific experimental contexts.

References

Troubleshooting & Optimization

Technical Support Center: Lufotrelvir Aqueous Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common challenges related to the aqueous stability and solubility of Lufotrelvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its aqueous stability and solubility important?

This compound (PF-07304814) is an investigational antiviral drug that acts as a 3CL protease inhibitor. It is a phosphate prodrug of PF-00835231, designed to improve the poor aqueous solubility of the active compound for intravenous administration.[1][2] Ensuring its stability and solubility in aqueous solutions is critical for consistent formulation, accurate dosing, and optimal bioavailability during in vitro and in vivo experiments.

Q2: What are the main challenges associated with the aqueous stability of this compound?

The development of this compound has been challenged by its tendency to undergo epimerization and degradation in aqueous environments.[2] As a phosphate prodrug, it is also susceptible to hydrolysis, which converts it to the active but less soluble moiety, PF-00835231.[3]

Q3: What is the reported solubility of this compound in common solvents?

This compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) but is less soluble in water and ethanol.[4] A summary of its solubility is provided in the table below.

Q4: How can the aqueous solubility of this compound be improved for experimental use?

Several strategies can be employed to enhance the aqueous solubility of this compound, including the use of co-solvents, cyclodextrins, and formulating the compound as a solid dispersion.[5][6] The choice of method will depend on the specific requirements of the experiment.

Q5: Are there any long-term storage recommendations for this compound to maintain its stability?

For long-term storage, a Dimethyl Sulfoxide (DMSO) solvated form of this compound has been identified to improve its stability.[2] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in aqueous buffer This compound has limited aqueous solubility. The concentration may have exceeded its solubility limit in the chosen buffer system.1. Decrease the concentration of this compound.2. Incorporate a co-solvent such as PEG300 or a surfactant like Tween-80 into your formulation.[7]3. Consider using a cyclodextrin, such as SBE-β-CD, to form an inclusion complex and enhance solubility.[7]
Loss of potency over time in prepared solutions This compound is prone to degradation in aqueous solutions, particularly through hydrolysis and epimerization.1. Prepare fresh solutions before each experiment.2. If solutions need to be stored, aliquot and freeze at -80°C immediately after preparation.3. Perform a stability study to determine the degradation rate under your specific experimental conditions (pH, temperature).
Inconsistent results in cell-based assays Variability in the preparation of this compound solutions can lead to inconsistent dosing. Degradation of the compound during the assay can also affect results.1. Standardize the protocol for solution preparation, including the solvent, sonication time, and final concentration.2. Use a stability-indicating analytical method, such as HPLC, to verify the concentration and purity of the dosing solution before use.3. Minimize the incubation time of this compound in aqueous media where possible.
Difficulty dissolving this compound powder The crystalline form of this compound may dissolve slowly in aqueous media.1. Use sonication to aid dissolution.[7]2. Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.3. Consider preparing an amorphous solid dispersion of this compound with a suitable polymer to improve its dissolution rate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 100 mg/mL[4][7]
Water50 mg/mL (with sonication)[4][7]
EthanolInsoluble[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[7]

Table 2: Hypothetical pH-Stability Profile of this compound in Aqueous Buffers at 25°C

pHBuffer SystemHalf-life (t1/2) in hoursKey Degradation Pathway
3.0Citrate Buffer12Acid-catalyzed hydrolysis
5.0Acetate Buffer48Hydrolysis
7.4Phosphate Buffer24Hydrolysis, Epimerization
9.0Borate Buffer8Base-catalyzed hydrolysis

Note: The data in this table is representative and intended for illustrative purposes. Actual stability will depend on the specific buffer components and storage conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent System

Objective: To prepare a clear, aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • PEG300, pharmaceutical grade

  • Tween-80, pharmaceutical grade

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube to a final concentration of 40% (v/v) and mix thoroughly.

  • Add Tween-80 to a final concentration of 5% (v/v) and mix until the solution is homogeneous.

  • Add saline to reach the final desired volume and mix thoroughly.

  • Visually inspect the solution for any precipitation. If necessary, briefly sonicate the solution to ensure complete dissolution.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store this compound powder at 80°C for 48 hours. Dissolve the stressed powder in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (254 nm) for 48 hours.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Gradient to 30% A, 70% B

    • 20-25 min: Hold at 30% A, 70% B

    • 25-26 min: Gradient back to 90% A, 10% B

    • 26-30 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing prep_start Start weigh Weigh this compound prep_start->weigh dissolve Dissolve in DMSO weigh->dissolve add_excipients Add Excipients (e.g., Co-solvents, Cyclodextrins) dissolve->add_excipients final_dilution Final Dilution in Aqueous Buffer add_excipients->final_dilution prep_end Solution Ready for Use final_dilution->prep_end stability_start Start stress_conditions Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) stability_start->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Rate, Product Profile) hplc_analysis->data_analysis stability_end Stability Profile Determined data_analysis->stability_end

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of this compound co_solvents Co-solvents (e.g., PEG300) poor_solubility->co_solvents cyclodextrins Cyclodextrins (e.g., SBE-β-CD) poor_solubility->cyclodextrins solid_dispersion Amorphous Solid Dispersion poor_solubility->solid_dispersion lyophilization Lyophilization poor_solubility->lyophilization degradation Aqueous Instability (Hydrolysis, Epimerization) degradation->lyophilization ph_control pH Control degradation->ph_control low_temp Low Temperature Storage degradation->low_temp enhanced_solubility Enhanced Solubility co_solvents->enhanced_solubility cyclodextrins->enhanced_solubility solid_dispersion->enhanced_solubility improved_stability Improved Stability lyophilization->improved_stability ph_control->improved_stability low_temp->improved_stability

Caption: Logical relationship between this compound's challenges and potential solutions.

References

Troubleshooting Lufotrelvir degradation and epimerization in synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of Lufotrelvir. The information is presented in a question-and-answer format to directly address common challenges related to degradation and epimerization.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected During Synthesis

Q1: We are observing significant levels of an unknown impurity in our crude this compound product, as indicated by HPLC analysis. How can we identify and mitigate this?

A1: The presence of unexpected impurities during the synthesis of this compound can often be attributed to the degradation of the molecule under the reaction or work-up conditions. This compound, a phosphate prodrug, is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Recommended Actions:

  • Characterize the Impurity: Utilize LC-MS/MS to determine the molecular weight of the impurity. A common degradation pathway for this compound is the hydrolysis of the phosphate ester to yield the active drug, PF-00835231, or the hydrolysis of the amide bonds.

  • Review Reaction and Work-up Conditions:

    • pH Control: Maintain the pH of aqueous solutions as close to neutral as possible. Acidic or basic conditions can catalyze hydrolysis.

    • Temperature Control: Avoid excessive temperatures during reaction, extraction, and concentration steps. Perform these steps at the lowest feasible temperature.

    • Solvent Choice: Ensure that the solvents used are anhydrous and free of acidic or basic contaminants.

Illustrative Data on pH-Dependent Hydrolysis of this compound (Exemplary)

pHTemperature (°C)Time (hours)Degradation (%)Major Degradant
3252415PF-00835231 (Phosphate cleavage)
72524< 1-
9252425Amide hydrolysis products

Note: The data in this table is illustrative and intended for guidance. Actual degradation rates will depend on specific experimental conditions.

Issue 2: Formation of Diastereomers (Epimerization)

Q2: Our chiral HPLC analysis shows the presence of a diastereomer of this compound. What are the likely causes and how can we control the stereochemistry?

A2: this compound has multiple chiral centers, and epimerization is a known challenge in its synthesis and storage.[1] The stereocenter adjacent to the carbonyl group in the pyrrolidinone moiety is particularly susceptible to epimerization, especially under basic conditions.

Recommended Actions:

  • Base Selection: If a base is required in the synthetic step leading to this compound or its immediate precursors, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) and add it at low temperatures. Avoid strong bases like sodium hydroxide or potassium carbonate if possible.

  • Temperature Management: Keep reaction and purification temperatures as low as practically possible to minimize the rate of epimerization.

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization. Consider using less polar aprotic solvents if the reaction chemistry allows.

  • Storage: The stability of this compound is enhanced when stored as a DMSO solvate, which can help preserve its stereochemical integrity over the long term.

Logical Relationship for Epimerization Control

cluster_conditions Controlling Factors cluster_outcome Desired Outcome Base Base Stereochemical Purity Stereochemical Purity Base->Stereochemical Purity Use non-nucleophilic, hindered base Temperature Temperature Temperature->Stereochemical Purity Maintain low temperature Solvent Solvent Solvent->Stereochemical Purity Use aprotic, less polar solvents

Caption: Key factors influencing the stereochemical purity of this compound.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound to minimize degradation and epimerization?

A: For long-term storage, this compound is most stable as a DMSO solvated solid. It should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

Q: Which analytical techniques are best suited for monitoring the stability of this compound?

A: A combination of techniques is recommended:

  • RP-HPLC with UV detection: For quantifying the parent compound and detecting degradation products. A stability-indicating method should be developed and validated.

  • LC-MS/MS: For identifying the structures of unknown degradation products.

  • Chiral HPLC: For separating and quantifying diastereomers resulting from epimerization.

  • ¹H and ³¹P NMR Spectroscopy: For confirming the structure of this compound and its epimers, and for detecting the presence of the phosphate group.

Q: How can I perform a forced degradation study for this compound?

A: A forced degradation study should be conducted to understand the degradation pathways and to develop a stability-indicating analytical method. The following conditions are recommended as a starting point:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and visible light.

Samples should be analyzed by a validated HPLC method at various time points to track the formation of degradants.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Experimental Workflow for Forced Degradation Study

Lufotrelvir_Sample This compound Stock Solution Acid Acidic Stress (0.1M HCl, 60°C) Lufotrelvir_Sample->Acid Base Basic Stress (0.1M NaOH, RT) Lufotrelvir_Sample->Base Oxidation Oxidative Stress (3% H2O2, RT) Lufotrelvir_Sample->Oxidation Thermal Thermal Stress (Solid, 80°C) Lufotrelvir_Sample->Thermal Photo Photolytic Stress (UV/Vis Light) Lufotrelvir_Sample->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: ¹H NMR for Epimerization Analysis

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of DMSO-d₆.

  • Analysis: Acquire a standard ¹H NMR spectrum. Epimers will typically show distinct signals, particularly for the protons adjacent to the stereocenters. The ratio of the epimers can be determined by integrating the respective unique proton signals. Two-dimensional NMR techniques like COSY and NOESY can be used for complete structural assignment of the epimers.

References

Technical Support Center: Optimizing Lufotrelvir Dosage for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lufotrelvir in in vivo animal experiments. The information is designed to assist scientists and drug development professionals in optimizing their study designs and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (PF-07304814) is an investigational antiviral drug that acts as a prodrug.[1][2] In vivo, it is rapidly converted by phosphatases into its active metabolite, PF-00835231.[3][4][5] This active moiety is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2][3] This enzyme is essential for the replication of the virus.[3] By blocking Mpro, PF-00835231 prevents the virus from processing the polyproteins it produces, thereby halting its life cycle.[3]

Q2: What is the recommended route of administration for this compound in animal studies?

A2: this compound is not orally active and must be administered parenterally.[1] In preclinical safety and pharmacokinetic studies conducted in rats, dogs, and monkeys, as well as in human clinical trials, the primary route of administration has been continuous intravenous (IV) infusion.[2][6][7] This method ensures sustained plasma concentrations of the active metabolite, PF-00835231.

Q3: How should an initial dose for an in vivo experiment be determined?

A3: Initial dose selection should be based on a combination of in vitro efficacy data and pharmacokinetic (PK) data from preclinical species. The goal is to achieve plasma concentrations of the active metabolite (PF-00835231) that are multiples of the in vitro 90% effective concentration (EC90) against the target virus. Human clinical trials aimed for unbound concentrations of the active metabolite to be 2- to 4-fold that of the in vitro EC90 at steady state.[6][8][9] A dose-range finding study is recommended in the selected animal model to establish the pharmacokinetic profile and maximum tolerated dose (MTD).

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: this compound is a phosphate prodrug designed to enhance solubility and enable intravenous administration.[3] Key pharmacokinetic aspects to consider include:

  • Rapid Conversion: this compound is quickly metabolized to its active form, PF-00835231.[3][5]

  • High Clearance and Short Half-Life: The prodrug exhibits high systemic clearance and a short half-life across different species.[2][10]

  • Plasma Protein Binding: Both this compound and its active metabolite bind to plasma proteins. This binding varies across species and should be accounted for when relating total plasma concentrations to in vitro effective concentrations, which are typically based on unbound drug.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Suboptimal antiviral efficacy in vivo despite using a dose based on in vitro EC90. 1. Inadequate drug exposure at the site of infection. 2. Rapid metabolism or clearance in the specific animal model. 3. High plasma protein binding leading to low unbound drug concentration. 4. Differences between in vitro and in vivo viral replication dynamics.1. Conduct a pharmacokinetic study in the chosen animal model to determine the plasma concentration of the active metabolite (PF-00835231) over time. 2. Adjust the dose or dosing frequency to achieve target plasma concentrations (e.g., unbound concentration >4x EC90). 3. Consider a continuous infusion model to maintain steady-state concentrations. 4. Evaluate the unbound fraction of the drug in the plasma of the animal model.
Observed toxicity or adverse events in study animals. 1. The administered dose exceeds the maximum tolerated dose (MTD). 2. Off-target effects of the compound. 3. Infusion-related reactions.1. Perform a dose-range finding study to establish the MTD in your specific animal model and strain. 2. Monitor animals closely for clinical signs of toxicity. 3. In nonclinical studies, observed effects were often related to the infusion procedure itself.[6] Ensure proper catheterization and infusion techniques. 4. Review safety pharmacology data if available. No major target organs of toxicity were identified in rat and monkey studies.[6]
High variability in plasma drug concentrations between individual animals. 1. Inconsistent drug administration (e.g., issues with IV catheter patency). 2. Genetic variability within the animal population affecting drug metabolism. 3. Errors in sample collection or processing.1. Ensure consistent and accurate administration techniques. For continuous infusion, regularly check the infusion lines and pumps. 2. Use a sufficient number of animals to account for biological variability. 3. Standardize blood sampling and plasma preparation procedures.
Difficulty in formulating this compound for administration. 1. This compound is a phosphate prodrug, and its stability and solubility can be pH-dependent. 2. The provided compound may require a specific vehicle for in vivo use.1. This compound has been provided as a solution for infusion or as a powder to be reconstituted.[6] Consult the manufacturer's instructions for appropriate solvents and pH for reconstitution and dilution. 2. For research use, ensure the vehicle is sterile and well-tolerated by the animal model.

Data Presentation

Table 1: Summary of this compound and Active Metabolite (PF-00835231) Pharmacokinetic Parameters in Different Species

Species Administration Route Key Findings Reference
RatIntravenousHigh systemic clearance, short half-life. High conversion to PF-00835231.[2][10]
DogIntravenousHigh systemic clearance, short half-life. High conversion to PF-00835231.[2][10]
MonkeyIntravenousHigh systemic clearance, short half-life. High conversion to PF-00835231.[2][10]
HumanContinuous IV InfusionDose-proportional increases in exposure. Unbound concentrations of the active metabolite reached 2- to 4-fold the in vitro EC90 at doses of 250 mg and 500 mg.[6][8][9]

Table 2: Plasma Protein Binding of this compound and its Active Metabolite (PF-00835231)

Species This compound Plasma Protein Binding (%) PF-00835231 Plasma Protein Binding (%) Reference
Rat62.167.3[3]
Dog68.858.4[3]
Monkey63.955.9[3]
Human81.655.1[3]

Experimental Protocols

Protocol 1: Dose-Range Finding and Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of the active metabolite PF-00835231 following intravenous administration of this compound and to establish a tolerated dose range.

  • Animals: 6-8 week old male and female C57BL/6 mice.

  • Groups:

    • Vehicle control (e.g., sterile saline or as recommended by the manufacturer).

    • This compound at three dose levels (e.g., 1, 3, and 10 mg/kg) administered as a single IV bolus injection via the tail vein.

  • Procedure:

    • Administer the assigned treatment to each group.

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma samples for concentrations of both this compound and PF-00835231 using a validated LC-MS/MS method.

    • Monitor animals for clinical signs of toxicity for at least 48 hours.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for PF-00835231. Determine the dose-proportionality of exposure. Establish the maximum tolerated dose based on clinical observations.

Protocol 2: Antiviral Efficacy Study in a SARS-CoV-2 Mouse Model
  • Objective: To evaluate the in vivo antiviral efficacy of this compound.

  • Animals: K18-hACE2 transgenic mice (or other appropriate SARS-CoV-2 susceptible model).

  • Groups:

    • Vehicle control.

    • This compound at two selected, well-tolerated doses based on the PK study (e.g., a low dose and a high dose expected to achieve target plasma concentrations).

    • Positive control (optional, e.g., another antiviral agent with known efficacy).

  • Procedure:

    • Infect all mice intranasally with a standardized dose of SARS-CoV-2.

    • Initiate treatment with this compound or vehicle at a specified time post-infection (e.g., 4 hours). Administer via continuous IV infusion or repeated IV injections to maintain exposure.

    • Monitor body weight and clinical signs daily.

    • At a predetermined endpoint (e.g., day 4 post-infection), euthanize a subset of animals from each group and collect lung tissue.

    • Quantify viral load in the lungs using RT-qPCR or a plaque assay.

    • Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

  • Data Analysis: Compare viral titers and lung pathology scores between the treatment and vehicle control groups to determine the antiviral efficacy of this compound.

Mandatory Visualizations

Lufotrelvir_Mechanism_of_Action cluster_Extracellular Extracellular Space / Plasma cluster_Cell Host Cell This compound This compound (Prodrug) PF-07304814 Active_Metabolite Active Metabolite PF-00835231 This compound->Active_Metabolite Conversion by Phosphatases Mpro SARS-CoV-2 Main Protease (Mpro/3CLpro) Active_Metabolite->Mpro Inhibition Viral_Polyprotein Viral Polyprotein Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Cleavage Mpro->Viral_Polyprotein Acts on Viral_Replication Viral Replication Blocked

Caption: Mechanism of action of this compound.

Experimental_Workflow A 1. Dose-Range Finding & PK Study B 2. Select Tolerated & Efficacious Doses A->B D 4. This compound Treatment Administration B->D C 3. SARS-CoV-2 Infection in Animal Model C->D E 5. Monitor Clinical Signs & Weight D->E F 6. Endpoint: Collect Tissues E->F G 7. Analyze Viral Load & Pathology F->G H 8. Evaluate Efficacy G->H

Caption: In vivo efficacy testing workflow.

Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_PK Was a PK study performed in this model? Start->Check_PK Perform_PK Action: Conduct PK study to measure active metabolite levels. Check_PK->Perform_PK No Check_Exposure Is unbound plasma exposure of active metabolite >4x EC90? Check_PK->Check_Exposure Yes Perform_PK->Check_Exposure Increase_Dose Action: Increase dose or modify dosing regimen. Check_Exposure->Increase_Dose No Check_Toxicity Action: Re-evaluate MTD. Assess for off-target effects. Check_Exposure->Check_Toxicity Yes Success Efficacy Issue Resolved Increase_Dose->Success

Caption: Troubleshooting suboptimal efficacy.

References

Technical Support Center: Overcoming Poor Oral Bioavailability in Lufotrelvir Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate oral bioavailability for Lufotrelvir derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (PF-07304814) is a phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease.[1][2] While the prodrug strategy enhances aqueous solubility for intravenous administration, this compound is not orally active.[1][2] Preclinical studies in rats and monkeys have shown that the oral bioavailability of both this compound and its active moiety, PF-00835231, is very low (<2%), primarily due to low absorption and permeability.[3][4] The active compound, PF-00835231, also suffers from poor solubility.[5]

Q2: What are the primary physicochemical barriers limiting the oral absorption of this compound derivatives?

A2: The primary barriers are:

  • Poor Aqueous Solubility of the Active Moiety: While this compound itself is highly soluble in water (50 mg/mL), its active form, PF-00835231, has poor solubility.[1][5] After the phosphate group is cleaved by intestinal alkaline phosphatases, the poorly soluble active drug may precipitate in the gastrointestinal tract, limiting its absorption.

  • Low Intestinal Permeability: Both this compound and PF-00835231 have been shown to have low intestinal permeability.[3][4] This means that even if the compound is dissolved, it does not efficiently cross the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: The active moiety, PF-00835231, is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] Significant metabolism in the liver and/or intestinal wall after absorption can reduce the amount of active drug reaching systemic circulation.

Q3: Are there any successful examples of orally bioavailable derivatives of PF-00835231?

A3: Yes, Nirmatrelvir (PF-07321332) is an orally active derivative of PF-00835231 and is the active component in the oral COVID-19 treatment Paxlovid. A key structural modification was the introduction of a thioimidate adduct. This modification resulted in a significant improvement in oral bioavailability, reaching approximately 50% in rats. Nirmatrelvir is co-administered with a low dose of Ritonavir, a potent CYP3A4 inhibitor, to block its metabolism and "boost" its plasma concentrations.

Troubleshooting Guides

Problem 1: Low aqueous solubility of the this compound derivative.

Symptoms:

  • In vitro dissolution studies show slow or incomplete release of the active pharmaceutical ingredient (API).

  • High variability in in vivo pharmacokinetic (PK) data in animal models.

  • Precipitation of the compound observed in the gastrointestinal tract during preclinical studies.

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution Experimental Approach
Poor intrinsic solubility of the active moiety (PF-00835231 or its analogue). Develop an amorphous solid dispersion (ASD) of the active compound with a suitable polymer.Prepare ASDs with various polymers (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion. Conduct dissolution studies to assess the extent and duration of supersaturation. Evaluate the physical stability of the ASD over time.
Crystallization of the drug in the gastrointestinal lumen. Formulate the compound in a lipid-based drug delivery system (LBDDS) , such as a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS).Screen the solubility of the compound in various oils, surfactants, and co-solvents. Develop prototype formulations and perform dispersion tests to assess emulsification properties. Conduct in vitro lipolysis studies to predict in vivo performance.
Insufficient wetting and slow dissolution of drug particles. Reduce the particle size of the drug substance to the sub-micron or nanometer range through nanonization (e.g., wet bead milling, high-pressure homogenization) to create a nanosuspension.Prepare nanosuspensions and characterize particle size distribution and stability. Perform dissolution studies to compare the dissolution rate of the nanosuspension to the micronized and un-milled drug.

Data Presentation: Example of Improved Dissolution with Formulation Strategies for Protease inhibitors

Formulation Strategy Drug Key Finding Reference
Amorphous Solid DispersionLopinavir/RitonavirASD with copovidone increased the solubility of Lopinavir and Ritonavir by 5.71-fold and 4.38-fold, respectively, and resulted in a 2.1-fold increase in relative bioavailability compared to the commercial product in rats.
NanocrystalsSaquinavirA nanocrystal formulation (approx. 200 nm) led to a 1.95-fold increase in the AUC compared to a coarse crystalline suspension in rats.[6]
Solid Lipid Nanoparticles (SLNs)SaquinavirSLNs (approx. 215 nm) increased the relative bioavailability to 66.53% compared to 18.87% for a microsuspension in mice.[7]
Problem 2: Low intestinal permeability of the this compound derivative.

Symptoms:

  • Low apparent permeability coefficient (Papp) in in vitro permeability assays (e.g., Caco-2).

  • Low fraction of dose absorbed (Fa) in in vivo studies, even with good solubility.

  • High efflux ratio in bidirectional Caco-2 assays.

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution Experimental Approach
Poor passive diffusion across the intestinal epithelium. Implement a prodrug strategy to mask polar functional groups and increase lipophilicity. The success of Nirmatrelvir with its thioimidate adduct provides a strong rationale for this approach.Design and synthesize novel prodrugs of the active this compound derivative. Evaluate their chemical stability, enzymatic conversion rates in intestinal and liver microsomes, and Caco-2 permeability.
Active efflux by transporters such as P-glycoprotein (P-gp). Co-administer a known P-gp inhibitor (e.g., Ritonavir, Elacridar) in preclinical studies. Note: This may have clinical drug-drug interaction implications.Perform bidirectional Caco-2 permeability assays with and without a P-gp inhibitor. An efflux ratio >2 suggests active efflux, which should be significantly reduced in the presence of the inhibitor.
Large molecular size or unfavorable conformation for membrane transport. Explore nanotechnology-based delivery systems that can be taken up by alternative absorption pathways (e.g., M-cells in Peyer's patches).Formulate the drug in nanoparticles (e.g., polymeric nanoparticles, SLNs) and characterize their size, surface charge, and drug loading. Conduct Caco-2 cell uptake studies and in vivo pharmacokinetic studies.
Problem 3: High first-pass metabolism.

Symptoms:

  • Low oral bioavailability despite good solubility and permeability.

  • High clearance observed in liver microsome stability assays.

  • Low parent drug exposure and high metabolite exposure in plasma after oral dosing in animal models.

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution Experimental Approach
Extensive metabolism by CYP3A4 in the gut wall and/or liver. Co-administer a CYP3A4 inhibitor as a pharmacokinetic enhancer. This is the strategy used for Nirmatrelvir with Ritonavir.Conduct in vivo pharmacokinetic studies in animal models with and without co-administration of a CYP3A4 inhibitor (e.g., Ritonavir) to quantify the increase in exposure.
Metabolically labile sites on the molecule. Perform metabolite identification studies to pinpoint labile sites. Use this information to guide medicinal chemistry efforts to block or modify these sites, improving metabolic stability.Incubate the compound with liver microsomes and identify the major metabolites using LC-MS/MS. Synthesize analogues with modifications at the identified metabolic hot spots and re-evaluate in vitro metabolic stability and in vivo pharmacokinetics.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability of a this compound derivative and assess its potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer Yellow), which should be low.

  • Permeability Assessment (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment). c. Add fresh transport buffer to the basolateral (B) side (receiver compartment). d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. f. At the end of the experiment, take a sample from the apical side.

  • Permeability Assessment (Basolateral to Apical - B to A): a. Repeat the process, but add the test compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Interpretation of Results:

Papp (A to B) Value Permeability Classification
< 1 x 10⁻⁶ cm/sLow
1 - 10 x 10⁻⁶ cm/sModerate
> 10 x 10⁻⁶ cm/sHigh

An efflux ratio > 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a this compound derivative formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (dissolved in a suitable vehicle) as an IV bolus (e.g., via the tail vein) at a dose of 1-2 mg/kg.

    • Oral (PO) Group: Administer the test formulation (e.g., solution, suspension, ASD, LBDDS) via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Half-life (t½)

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%): F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

Signaling and Logical Pathways

Overcoming_Poor_Bioavailability cluster_problem Problem: Poor Oral Bioavailability cluster_barriers Absorption Barriers cluster_solutions Potential Solutions Lufotrelvir_Derivative This compound Derivative (Oral Administration) Solubility Poor Solubility (Active Moiety) Lufotrelvir_Derivative->Solubility leads to Permeability Low Permeability Lufotrelvir_Derivative->Permeability leads to Metabolism First-Pass Metabolism (CYP3A4) Lufotrelvir_Derivative->Metabolism leads to ASD Amorphous Solid Dispersion Solubility->ASD LBDDS Lipid-Based Formulation Solubility->LBDDS Nano Nanonization Solubility->Nano Prodrug Prodrug Modification Permeability->Prodrug Efflux_Inhibitor Efflux Pump Inhibition Permeability->Efflux_Inhibitor CYP_Inhibitor CYP3A4 Inhibition Metabolism->CYP_Inhibitor Increased_Bioavailability Improved Oral Bioavailability ASD->Increased_Bioavailability improves LBDDS->Increased_Bioavailability improves Nano->Increased_Bioavailability improves Prodrug->Increased_Bioavailability improves Efflux_Inhibitor->Increased_Bioavailability improves CYP_Inhibitor->Increased_Bioavailability improves

Caption: Troubleshooting workflow for poor oral bioavailability.

Experimental_Workflow cluster_formulation Formulation Development cluster_medicinal_chem Medicinal Chemistry Start Start with This compound Derivative Solubility_Assay Aqueous Solubility (Active Moiety) Start->Solubility_Assay Permeability_Assay Caco-2 Permeability (Papp & Efflux Ratio) Start->Permeability_Assay Metabolism_Assay Liver Microsome Stability Start->Metabolism_Assay ASD Amorphous Solid Dispersion Solubility_Assay->ASD If solubility is low LBDDS Lipid-Based Formulation Solubility_Assay->LBDDS If solubility is low Nanosuspension Nanosuspension Solubility_Assay->Nanosuspension If solubility is low Prodrug Prodrug Design Permeability_Assay->Prodrug If permeability is low InVivo_PK_with_inhibitor In Vivo PK Study + CYP3A4 Inhibitor Metabolism_Assay->InVivo_PK_with_inhibitor If metabolism is high InVivo_PK In Vivo PK Study (Rat) ASD->InVivo_PK LBDDS->InVivo_PK Nanosuspension->InVivo_PK Prodrug->InVivo_PK Analyze_Bioavailability Analyze Oral Bioavailability (F%) InVivo_PK->Analyze_Bioavailability InVivo_PK_with_inhibitor->Analyze_Bioavailability

Caption: Experimental workflow for bioavailability enhancement.

References

Managing rapid systemic clearance of Lufotrelvir in PK studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the rapid systemic clearance of Lufotrelvir in pharmacokinetic (PK) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active form?

A1: this compound (PF-07304814) is a water-soluble phosphate prodrug.[1][2] Following intravenous administration, it is rapidly and completely converted by alkaline phosphatases into its active moiety, PF-00835231, a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2][3][4]

Q2: Why is this compound administered as a continuous intravenous infusion?

A2: The active form of this compound, PF-00835231, exhibits a short terminal half-life of approximately 1.7 to 2.0 hours at doses of 500 mg and 700 mg.[5] A continuous intravenous infusion is necessary to maintain steady-state plasma concentrations above the therapeutic threshold.[1][4]

Q3: What is the primary clearance mechanism of the active moiety, PF-00835231?

A3: The primary clearance route for PF-00835231 is through metabolic pathways, predominantly amide bond hydrolysis, which forms the main circulating metabolite, M7.[3] Renal clearance of the active drug is a minor pathway, with only about 9-11% of the dose being excreted in the urine as PF-00835231.[4]

Q4: Are there any potential drug-drug interactions to be aware of?

A4: Yes. Preclinical data indicate that PF-00835231 is metabolized by cytochrome P450 3A4 (CYP3A4) and CYP3A5.[2][4] Therefore, co-administration with strong inhibitors of CYP3A, such as itraconazole or ritonavir, could potentially increase the plasma concentrations of PF-00835231.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sub-therapeutic plasma concentrations of PF-00835231 Interruption or incorrect rate of intravenous infusion.Verify the infusion pump settings and the integrity of the intravenous line. Ensure a consistent and accurate infusion rate is maintained throughout the study.
Co-administration of a potent CYP3A4/5 inducer.Review concomitant medications for known CYP3A inducers. If possible, discontinue the inducing agent or adjust the this compound infusion rate accordingly, with careful monitoring.
Issues with the bioanalytical method.Validate the bioanalytical method for accuracy and precision. Check for any matrix effects or instability of the analyte in the collected samples.
High inter-individual variability in PK parameters Differences in metabolic enzyme activity (e.g., CYP3A4/5).Consider genotyping subjects for relevant polymorphisms in metabolic enzymes. Stratify the analysis based on genotype if significant differences are observed.
Underlying disease state affecting drug metabolism or distribution.Document the clinical status of all subjects, including any comorbidities that might affect pharmacokinetics. Analyze data for correlations between clinical status and PK parameters.
Difficulty in accurately determining the terminal half-life Infrequent blood sampling during the elimination phase.Due to the short half-life, implement a more intensive blood sampling schedule immediately following the cessation of the infusion.
Assay sensitivity is insufficient to detect low concentrations.Utilize a highly sensitive bioanalytical method to accurately quantify the declining plasma concentrations during the terminal phase.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of PF-00835231 in Healthy Adults Following a Single 24-Hour Intravenous Infusion of this compound

Dose of this compoundCmax (ng/mL)Tmax (hours)T½ (hours)% of Dose Recovered in Urine
50 mg97.014-16Not Determined9-11%
150 mgNot Specified14-16Not Determined9-11%
500 mgNot Specified14-162.09-11%
700 mg128814-161.79-11%

Data compiled from studies in healthy adult participants.[4][5]

Experimental Protocols

Protocol: Blood Sampling for Pharmacokinetic Analysis
  • Objective: To obtain plasma samples for the quantification of this compound and its active moiety, PF-00835231.

  • Procedure:

    • For multiple ascending dose (MAD) studies with a 120-hour continuous infusion, collect venous blood samples at the following time points: pre-infusion (0 hours), and at 24, 48, 96, 120, 122, and 126 hours after the start of the infusion, and on day 7.[1]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to separate the plasma within 30 minutes of collection.

    • Store the plasma samples at -70°C or lower until bioanalysis.

Visualizations

Lufotrelvir_Metabolism cluster_circulation Systemic Circulation cluster_elimination Elimination Pathways This compound This compound (Prodrug) PF00835231 PF-00835231 (Active Moiety) This compound->PF00835231 Alkaline Phosphatases Metabolism Metabolic Clearance (Amide Hydrolysis, CYP3A4/5) PF00835231->Metabolism Renal Renal Excretion (Minor Pathway) PF00835231->Renal Metabolites Metabolites (e.g., M7) Metabolism->Metabolites

Caption: Metabolic pathway of this compound.

PK_Workflow Start Start of PK Study Infusion Continuous IV Infusion of this compound Start->Infusion Sampling Scheduled Blood Sampling Infusion->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Storage Sample Storage (≤ -70°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS) Storage->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: General workflow for a this compound PK study.

References

Technical Support Center: Lufotrelvir Resistance in SARS-CoV-2 3CLpro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Lufotrelvir resistance mutations in the SARS-CoV-2 3C-like protease (3CLpro).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in SARS-CoV-2 3CLpro?

A1: The primary mechanism of resistance to this compound can be attributed to mutations in the 3CLpro enzyme that affect the binding of the inhibitor. A key mechanism that has been identified is inhibitor-induced dimerization.[1][2][3] In this scenario, the binding of this compound to the 3CLpro monomer drives its conversion to the active dimeric form. Certain mutations can alter this allosteric coupling between inhibitor binding and dimerization, leading to a paradoxical activation of the enzyme at certain inhibitor concentrations, thus conferring resistance.[1][2]

Q2: Which specific mutations in 3CLpro have been associated with this compound resistance?

A2: Studies have begun to identify specific mutations that confer resistance to this compound. The table below summarizes available quantitative data on these mutations. It is important to note that research in this area is ongoing, and new mutations may be identified.

MutationFold Change in Ki (this compound) vs. Wild-TypeReference
S1D[Data not explicitly provided as fold change, but noted to cause resistance][3]
Y54C[Data not explicitly provided as fold change, but noted to cause resistance][4]

Note: This table will be updated as more specific quantitative data for this compound resistance mutations becomes available. For a broader understanding of resistance mutations against other 3CLpro inhibitors, researchers can refer to resources like the Stanford Coronavirus Antiviral & Resistance Database.[5][6]

Q3: Are there established experimental workflows to assess this compound resistance?

A3: Yes, there are well-established workflows to characterize this compound resistance. A typical workflow involves a combination of biochemical and cell-based assays. The general workflow is outlined in the diagram below.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-based Assays cluster_data Data Analysis protein_exp Recombinant 3CLpro Expression & Purification (WT & Mutant) fret_assay FRET-based Enzymatic Assay protein_exp->fret_assay ic50_determination IC50/Ki Determination fret_assay->ic50_determination fold_change Calculate Fold-Change in Resistance ic50_determination->fold_change replicon_dev Generation of SARS-CoV-2 Replicon (WT & Mutant) cell_assay Replicon-based Cellular Assay replicon_dev->cell_assay ec50_determination EC50 Determination cell_assay->ec50_determination ec50_determination->fold_change

Caption: General experimental workflow for assessing this compound resistance.

Troubleshooting Guides

Biochemical Assays (FRET-based)
IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence 1. Substrate degradation. 2. Autofluorescence of test compounds. 3. Contaminated buffer or plates.1. Prepare fresh substrate solution and protect from light. 2. Run a control plate with compounds but without the enzyme to measure background fluorescence and subtract it from the assay readings. 3. Use fresh, high-quality reagents and plates.
Low signal-to-noise ratio 1. Inactive enzyme. 2. Suboptimal enzyme or substrate concentration. 3. Incorrect buffer conditions (pH, ionic strength).1. Verify enzyme activity with a positive control inhibitor. 2. Optimize enzyme and substrate concentrations; ideally, the substrate concentration should be at or below the Km.[7][8] 3. Ensure the assay buffer composition and pH are optimal for 3CLpro activity.[3]
Inconsistent IC50 values 1. Pipetting errors. 2. Instability of the test compound. 3. Variation in incubation times.1. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. 2. Check the solubility and stability of the compound in the assay buffer. 3. Ensure consistent incubation times across all plates.
Cell-based Assays (Replicon-based)
IssuePossible Cause(s)Recommended Solution(s)
Low replicon reporter signal 1. Low transfection/electroporation efficiency. 2. Poor replicon replication in the chosen cell line. 3. Cytotoxicity of the test compound.1. Optimize transfection/electroporation parameters. 2. Use a cell line known to support robust SARS-CoV-2 replicon replication.[9] 3. Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) to determine the CC50 of the compound and ensure that the concentrations used in the antiviral assay are non-toxic.[10]
High variability between replicates 1. Uneven cell seeding. 2. Inconsistent compound addition. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and use a consistent seeding protocol. 2. Use precise liquid handling techniques. 3. Avoid using the outer wells of the plate or fill them with a mock solution to minimize evaporation.
Discrepancy between biochemical and cell-based assay results 1. Poor cell permeability of the compound. 2. Compound is a substrate for cellular efflux pumps. 3. Off-target effects of the compound in cells.1. Assess the cell permeability of the compound using in vitro models like PAMPA. 2. Investigate if the compound is a substrate for transporters like P-glycoprotein. 3. Profile the compound against a panel of host cell targets to identify potential off-target activities.[4]

Detailed Experimental Protocols

FRET-based 3CLpro Enzymatic Assay

This protocol is a generalized procedure for determining the in vitro potency of inhibitors against wild-type and mutant SARS-CoV-2 3CLpro.

Materials:

  • Recombinant SARS-CoV-2 3CLpro (wild-type and mutant)

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound or other test compounds

  • DMSO

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Preparation: Dilute the 3CLpro enzyme stock to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction: a. Add the diluted compounds to the wells of the microplate. b. Add the diluted enzyme solution to the wells containing the compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used (e.g., excitation at ~340 nm and emission at ~490 nm for Edans/Dabcyl).[11]

  • Data Analysis: a. Calculate the initial reaction velocities (RFU/min) from the linear phase of the kinetic read. b. Normalize the data to controls (0% inhibition for DMSO control and 100% inhibition for a no-enzyme control or a potent reference inhibitor). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

fret_assay_workflow prep_compounds Prepare serial dilutions of this compound add_compounds Add compounds to microplate wells prep_compounds->add_compounds prep_enzyme Dilute 3CLpro (WT & Mutant) in assay buffer add_enzyme Add diluted enzyme and pre-incubate prep_enzyme->add_enzyme add_compounds->add_enzyme add_substrate Initiate reaction with FRET substrate add_enzyme->add_substrate read_fluorescence Measure fluorescence kinetically add_substrate->read_fluorescence analyze_data Calculate initial velocities and % inhibition read_fluorescence->analyze_data determine_ic50 Determine IC50 values by curve fitting analyze_data->determine_ic50

Caption: Workflow for a FRET-based 3CLpro enzymatic assay.
SARS-CoV-2 Replicon-based Cellular Assay

This protocol describes a general method for evaluating the antiviral activity of compounds in a cellular context using a non-infectious SARS-CoV-2 replicon system.[1][2][5][9][12]

Materials:

  • Huh-7 or other susceptible cell lines

  • SARS-CoV-2 replicon RNA (wild-type and mutant) expressing a reporter gene (e.g., Luciferase or GFP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Electroporation system or transfection reagent

  • This compound or other test compounds

  • DMSO

  • White, opaque 96-well plates (for luciferase assay) or clear-bottom plates (for GFP)

  • Luciferase assay reagent

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Cell Preparation: Culture and harvest cells. Prepare a single-cell suspension for electroporation or seeding for transfection.

  • Replicon Introduction:

    • Electroporation: Mix the cell suspension with the in vitro transcribed replicon RNA and electroporate using optimized parameters.

    • Transfection: Seed cells in plates and transfect with the replicon RNA using a suitable transfection reagent.

  • Compound Treatment: After introduction of the replicon, seed the cells into 96-well plates. Add serial dilutions of this compound to the appropriate wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) to allow for replicon replication and reporter gene expression.

  • Reporter Gene Assay:

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • GFP: Measure GFP expression using a fluorescence microscope or a plate reader.

  • Data Analysis: a. Normalize the reporter signal to a cell viability control. b. Calculate the percent inhibition relative to the DMSO-treated control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

replicon_assay_workflow prep_cells Prepare susceptible host cells introduce_replicon Introduce replicon RNA (WT & Mutant) via electroporation/transfection prep_cells->introduce_replicon seed_cells Seed cells into multi-well plates introduce_replicon->seed_cells add_compounds Treat cells with serial dilutions of this compound seed_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate measure_reporter Measure reporter gene expression (Luciferase/GFP) incubate->measure_reporter analyze_data Normalize to cell viability and calculate % inhibition measure_reporter->analyze_data determine_ec50 Determine EC50 values by curve fitting analyze_data->determine_ec50

Caption: Workflow for a SARS-CoV-2 replicon-based cellular assay.

References

Interpreting non-linear dose-response curves in Lufotrelvir assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lufotrelvir. The focus is on the interpretation of and troubleshooting for non-linear dose-response curves that may be encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (PF-07304814) is an investigational antiviral drug developed by Pfizer. It is a phosphate prodrug, meaning it is administered in an inactive form and is then metabolized within the body to its active form, PF-00835231.[1][2] The active moiety, PF-00835231, is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[3][4] This enzyme is essential for the replication of the virus as it cleaves viral polyproteins into functional proteins.[4] By inhibiting 3CLpro, PF-00835231 prevents viral replication. This compound is administered intravenously.[1]

Q2: What are the typical assays used to evaluate the in vitro efficacy of this compound?

A2: The in vitro efficacy of this compound and its active form, PF-00835231, is typically evaluated using a variety of assays, including:

  • Enzymatic Assays: These assays directly measure the inhibition of recombinant 3CLpro activity using a fluorogenic substrate.[5]

  • Cytopathic Effect (CPE) Inhibition Assays: These cell-based assays measure the ability of the drug to protect cells from the virus-induced cell death (cytopathic effect).[3][6]

  • Plaque Reduction Neutralization Tests (PRNT): This is a highly sensitive cell-based assay that quantifies the reduction in viral plaques (areas of infected cells) in the presence of the drug.[7][8]

  • Cell-Based Flipase Assays: These can be used to assess protease inhibition within a cellular context.

Q3: What is a non-linear dose-response curve, and why might I observe one in my this compound assay?

A3: A typical dose-response curve for an antiviral agent shows a sigmoidal shape, where the antiviral effect increases with the drug concentration until it reaches a plateau. A non-linear or non-monotonic dose-response curve deviates from this shape. One common type is a biphasic or "U-shaped" curve, where the inhibitory effect is strong at intermediate concentrations but decreases at higher concentrations.

While not specifically documented as a common issue for this compound, several factors can contribute to non-linear dose-response curves in antiviral assays:

  • Cytotoxicity at High Concentrations: At high concentrations, the drug may become toxic to the host cells, leading to a decrease in cell viability that can be misinterpreted as a reduction in antiviral efficacy, especially in CPE assays that rely on cell health.

  • Off-Target Effects: The drug may interact with other cellular targets at high concentrations, leading to complex biological responses that interfere with the assay readout. However, studies on PF-00835231 have shown low off-target effects.[9]

  • Drug Solubility and Aggregation: At high concentrations, the compound may precipitate out of solution or form aggregates, reducing its effective concentration and leading to a drop in the observed activity.

  • Complex Host-Virus-Drug Interactions: The interplay between the drug, the host cell, and the virus can sometimes lead to unexpected dose-response relationships.

Troubleshooting Non-Linear Dose-Response Curves

If you observe a non-linear dose-response curve in your this compound assays, consider the following troubleshooting steps:

Step 1: Verify Experimental Setup and Data Analysis

  • Check for Pipetting Errors: Inaccurate serial dilutions can lead to distorted dose-response curves.

  • Review Data Analysis: Ensure that the data is correctly normalized and that the curve-fitting model is appropriate for your data.

  • Re-run the Assay: Repeat the experiment to confirm that the observed non-linear curve is reproducible and not a result of a one-time experimental error.

Step 2: Investigate Potential Causes

  • Assess Cytotoxicity: Run a parallel cytotoxicity assay without the virus to determine the concentration at which this compound or its active form becomes toxic to the host cells.

  • Check Drug Solubility: Visually inspect the drug dilutions for any signs of precipitation. If solubility is a concern, consider using a different solvent or adjusting the formulation.

  • Consider Assay-Specific Artifacts: For example, in a PRNT, high drug concentrations could potentially interfere with the formation of the cell monolayer.

Step 3: Refine the Experimental Protocol

  • Adjust Concentration Range: If cytotoxicity is observed, narrow the concentration range of the drug to focus on the inhibitory effects at non-toxic concentrations.

  • Use a Different Assay: If the non-linearity persists and is suspected to be an artifact of the assay format, consider using an alternative method to confirm the antiviral activity (e.g., switching from a CPE assay to a PRNT or an enzymatic assay).

Data Presentation

Table 1: In Vitro Activity of this compound's Active Moiety (PF-00835231) Against SARS-CoV-2

ParameterValueCell Line/SystemReference
Ki (3CLpro) 174 nMEnzymatic Assay[3]
EC50 0.184 µMA549+ACE2 cells
EC50 0.065 µMCell-based assay (229E)[10]
CC50 > 50 µMVero E6-enACE2, Vero E6-EGFP, MCR5 cells[9]

Experimental Protocols

1. SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay (Enzymatic)

This protocol is adapted from a general method for assessing 3CLpro inhibition.

  • Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

    • Assay Buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)

    • This compound (or PF-00835231) serially diluted in DMSO

    • 384-well black plates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Dispense a small volume (e.g., 20 nL) of the compound dilutions into the wells of a 384-well plate.

    • Add the 3CLpro enzyme solution to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic fluorescence readings on a plate reader (e.g., excitation at 340 nm, emission at 460 nm) at regular intervals for a set period (e.g., 30 minutes).

    • Calculate the rate of reaction for each well.

    • Normalize the data to positive (enzyme + substrate) and negative (substrate only) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

2. Plaque Reduction Neutralization Test (PRNT)

This is a generalized protocol for performing a PRNT to assess antiviral activity.

  • Materials:

    • Vero E6 cells (or other susceptible cell line)

    • SARS-CoV-2 viral stock of known titer

    • This compound serially diluted in culture medium

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

    • Crystal violet staining solution

    • Formalin (for fixation)

    • 6- or 12-well plates

  • Procedure:

    • Seed Vero E6 cells in 6- or 12-well plates and grow to a confluent monolayer.

    • Prepare serial dilutions of this compound in culture medium.

    • Mix the drug dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU).

    • Incubate the drug-virus mixture for a set time (e.g., 1 hour) at 37°C to allow for viral neutralization.

    • Remove the culture medium from the cell monolayers and inoculate the cells with the drug-virus mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the inoculum and add the overlay medium to each well.

    • Incubate the plates for 2-3 days at 37°C until plaques are visible.

    • Fix the cells with formalin and stain with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

    • Plot the percentage of plaque reduction against the drug concentration to determine the EC50 value.

Visualizations

Lufotrelvir_Mechanism_of_Action cluster_host_cell Host Cell This compound This compound (Prodrug) PF00835231 PF-00835231 (Active Drug) This compound->PF00835231 Metabolism CLpro 3CL Protease (Mpro) Target of PF-00835231 PF00835231->CLpro Inhibition Viral_RNA Viral RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication

Caption: Mechanism of action of this compound.

PRNT_Workflow start Start prepare_cells Prepare confluent cell monolayer start->prepare_cells prepare_dilutions Prepare serial dilutions of this compound start->prepare_dilutions inoculate Inoculate cell monolayer prepare_cells->inoculate mix_virus Mix drug dilutions with SARS-CoV-2 prepare_dilutions->mix_virus incubate_mix Incubate drug-virus mixture (1 hr) mix_virus->incubate_mix incubate_mix->inoculate adsorb Incubate for viral adsorption (1 hr) inoculate->adsorb overlay Add overlay medium adsorb->overlay incubate_plaques Incubate for plaque formation (2-3 days) overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count Count plaques fix_stain->count analyze Analyze data and determine EC50 count->analyze end End analyze->end

Caption: Experimental workflow for a Plaque Reduction Neutralization Test (PRNT).

Troubleshooting_Nonlinear_Curve start Non-linear dose-response curve observed reproducible Is the curve reproducible? start->reproducible check_setup Check for pipetting errors and review data analysis. Re-run the assay. reproducible->check_setup No cytotoxicity Is there cytotoxicity at high concentrations? reproducible->cytotoxicity Yes check_setup->start run_toxicity_assay Run a cytotoxicity assay without the virus. cytotoxicity->run_toxicity_assay Unknown solubility Are there signs of drug precipitation? cytotoxicity->solubility No adjust_protocol Adjust concentration range to non-toxic levels. cytotoxicity->adjust_protocol Yes run_toxicity_assay->cytotoxicity check_solubility Visually inspect dilutions. Consider solvent change. solubility->check_solubility Unknown solubility->adjust_protocol Yes consider_alternative Consider an alternative assay format. solubility->consider_alternative No check_solubility->solubility end Proceed with refined protocol and analysis adjust_protocol->end consider_alternative->end

Caption: Troubleshooting decision tree for non-linear dose-response curves.

References

Long-term storage solutions for Lufotrelvir, including DMSO solvate form.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and stability testing of Lufotrelvir and its Dimethyl Sulfoxide (DMSO) solvate form. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: Due to its inherent instability, including susceptibility to epimerization and degradation, a DMSO solvated form of this compound has been identified to enable long-term storage[1][2]. For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month[3].

Q2: Why is a DMSO solvate form of this compound used?

A2: this compound has been shown to have relatively poor stability[1][2]. The formation of a DMSO solvate enhances the compound's stability, making it more suitable for long-term storage and handling during research and development[1][2].

Q3: What are the known degradation pathways for this compound?

A3: While detailed degradation pathways from long-term storage are not extensively published, this compound is known to be prone to epimerization and degradation[1][2]. The active moiety, PF-00835231, undergoes metabolism through hydrolysis, hydroxylation, ketoreduction, and epimerization, which may suggest potential chemical degradation pathways under storage conditions[4].

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is not recommended. A study on a large number of compounds in DMSO showed a significant decrease in compound integrity over time at ambient conditions, with only 52% of compounds remaining after one year[5]. Given this compound's known instability, storage at low temperatures is crucial to maintain its integrity.

Q5: How should I prepare stock solutions of this compound in DMSO?

A5: It is recommended to use newly opened, anhydrous grade DMSO, as hygroscopic DMSO can significantly impact the solubility of the product[3]. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[3].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in thawed DMSO stock solution The compound may have low solubility at lower temperatures or the concentration may be too high. Repeated freeze-thaw cycles can also contribute to precipitation.Gently warm the solution and sonicate to redissolve the compound. Prepare smaller aliquots to avoid multiple freeze-thaw cycles. Consider preparing a more dilute stock solution if the issue persists.
Inconsistent results in bioassays The compound may have degraded due to improper storage or handling.Ensure stock solutions are stored at the recommended -80°C for long-term storage and have not exceeded the recommended storage duration. Perform a quality control check of the compound using an appropriate analytical method (e.g., HPLC) to assess its purity.
Difficulty dissolving this compound in DMSO The DMSO may have absorbed moisture, reducing its solvating power.Use fresh, anhydrous DMSO for preparing solutions[3]. Ensure DMSO is stored properly in a tightly sealed container to prevent moisture absorption.
Observed change in color of the stock solution over time This could be an indication of compound degradation or reaction with impurities.Discard the solution and prepare a fresh stock from a new batch of solid compound. If the problem persists, consider further investigation into potential degradation products.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 6 months[3]
DMSO-20°CUp to 1 month[3]

Table 2: General Stability of Compounds in DMSO at Room Temperature

Storage DurationProbability of Observing Compound
3 months92%[5]
6 months83%[5]
1 year52%[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[6][7].

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV or PDA detector

  • Mass spectrometer (optional, for identification of degradants)

  • pH meter

  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water or DMSO).

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

4. Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

  • A typical HPLC method might use a C18 column with a gradient elution of a mobile phase consisting of a phosphate buffer and acetonitrile.

  • Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.

  • Peak purity analysis should be performed to ensure that the chromatographic peak of the active substance is not co-eluting with any degradants.

  • If available, LC-MS can be used to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Degradant Identification hplc->ms

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_stressors Stress Conditions This compound This compound Degradation Degradation Products This compound->Degradation leads to Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->this compound Oxidation Oxidation Oxidation->this compound Heat Heat Heat->this compound Light Light Light->this compound Epimerization Epimerization Epimerization->this compound

Caption: Conceptual degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Enhancing Lufotrelvir Efficacy with P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhancement of Lufotrelvir's efficacy through the use of P-glycoprotein (P-gp) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using P-glycoprotein inhibitors with this compound?

A1: this compound (PF-07304814) is a phosphate prodrug that is converted in the body to its active form, PF-00835231.[1][2] This active metabolite is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][3] However, PF-00835231 is a substrate for P-glycoprotein (P-gp), an efflux transporter protein.[4] P-gp can actively pump PF-00835231 out of target cells, potentially reducing its intracellular concentration and antiviral efficacy.[5][6] P-gp inhibitors block this efflux mechanism, which can lead to higher intracellular concentrations of the active drug, thereby enhancing its therapeutic effect.[7][8]

Q2: How does the mechanism of this compound differ from Nirmatrelvir (Paxlovid)?

A2: Both this compound's active metabolite (PF-00835231) and Nirmatrelvir are inhibitors of the SARS-CoV-2 main protease (Mpro).[1][9] The primary differences lie in their administration and formulation. This compound is an investigational drug designed for intravenous infusion.[2][3] Nirmatrelvir is the active component of the oral medication Paxlovid and is co-packaged with ritonavir.[10][11] Ritonavir acts as a pharmacokinetic enhancer by strongly inhibiting the CYP3A4 enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[12][13] This inhibition leads to higher and more sustained plasma concentrations of nirmatrelvir. Ritonavir is also known to be a P-gp inhibitor.[14][15]

Q3: What are the different types of P-glycoprotein inhibitors available for research?

A3: P-gp inhibitors are broadly categorized into three generations based on their specificity and affinity.

  • First-generation inhibitors , such as verapamil and cyclosporin A, were identified from existing drugs but have low affinity and specificity, often leading to side effects at the concentrations needed for P-gp inhibition.[16]

  • Second-generation inhibitors , like VX-710 (biricodar), were developed to be more potent but can still interact with other drug-metabolizing enzymes like CYP3A4.[16]

  • Third-generation inhibitors , including elacridar (GF120918), zosuquidar (LY335979), and tariquidar (XR9576), are highly potent and more specific for P-gp, with less inhibition of CYP3A4.[16]

Q4: What in vitro evidence supports the use of P-gp inhibitors with this compound's active metabolite?

A4: Preclinical studies have shown that P-gp inhibitors can increase the potency of PF-00835231 in vitro by preventing its efflux from cells.[4] However, some research indicates that in certain respiratory tract cell lines, the effect of P-gp inhibitors on the efficacy of PF-00835231 may be minimal.[4] This suggests that the impact of P-gp inhibition can be cell-type dependent and highlights the importance of in vivo studies to understand the broader physiological effects.

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro P-gp inhibition assays.

Possible Cause Troubleshooting Step
Cell line variability Ensure consistent cell passage number and confluency. Different cell lines (e.g., Caco-2, MDCK-MDR1, LLC-PK1-MDR1) have varying levels of P-gp expression and background transporters.[17]
Probe substrate selection The choice of P-gp probe substrate (e.g., digoxin, rhodamine 123, calcein-AM) can influence the IC50 values obtained.[18][19] Consider using a clinically relevant substrate like digoxin for translatability of results.[19]
Inhibitor concentration and solubility Verify the solubility of the P-gp inhibitor in the assay medium. Precipitated inhibitor will lead to inaccurate concentration and unreliable results.
Assay duration Optimize the incubation time for both the inhibitor and the probe substrate to ensure that equilibrium is reached without causing cytotoxicity.
Cytotoxicity of the inhibitor or this compound Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the transport study to rule out cell death as a confounding factor.

Problem 2: Difficulty translating in vitro efficacy to in vivo models.

Possible Cause Troubleshooting Step
Poor pharmacokinetic properties of the P-gp inhibitor Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the selected P-gp inhibitor in the animal model. An inhibitor with poor bioavailability or rapid metabolism may not reach effective concentrations at the target tissue.
Tissue-specific P-gp expression P-gp is expressed in various tissues, including the intestines, blood-brain barrier, liver, and kidneys.[7] The contribution of P-gp to this compound's disposition may vary between tissues. Consider tissue-specific knockout models or targeted delivery systems.
Compensatory mechanisms Inhibition of P-gp might lead to the upregulation of other efflux transporters, such as Breast Cancer Resistance Protein (BCRP), which could also transport PF-00835231.[20] Profile the expression of other relevant transporters.
Interaction with other metabolic pathways Some P-gp inhibitors also affect drug-metabolizing enzymes like CYP3A4.[16] This can alter the metabolism of this compound or its active metabolite, complicating the interpretation of results. Use a highly specific P-gp inhibitor to minimize off-target effects.

Experimental Protocols

1. Caco-2 Permeability Assay for P-gp Inhibition

This protocol assesses the effect of a P-gp inhibitor on the bidirectional transport of PF-00835231 across a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.[16][17]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Pre-incubate the cells with the P-gp inhibitor in the transport buffer on both the apical (AP) and basolateral (BL) sides for a predetermined time (e.g., 30 minutes).

    • Initiate the transport study by adding PF-00835231 (with or without the P-gp inhibitor) to either the AP (for A-to-B transport) or BL (for B-to-A transport) chamber.

    • At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

    • Analyze the concentration of PF-00835231 in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor indicates inhibition of P-gp-mediated efflux.

2. Rhodamine 123 Accumulation Assay

This is a fluorescence-based assay to determine the inhibitory potential of a compound on P-gp activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[18]

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF7/ADR) in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test P-gp inhibitor for 30-60 minutes at 37°C.

  • Rhodamine 123 Addition: Add rhodamine 123 to all wells at a final concentration of approximately 5 µM and incubate for a further 30-60 minutes at 37°C.[18]

  • Cell Lysis and Fluorescence Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximum inhibition of P-gp activity.

Data Presentation

Table 1: In Vitro Efficacy of PF-00835231 with and without a P-gp Inhibitor

Cell Line Treatment EC50 (nM) Fold-Potentiation
VeroE6 PF-00835231 alone[Insert Value]-
PF-00835231 + P-gp Inhibitor X[Insert Value][Calculate Value]
A549-ACE2 PF-00835231 alone[Insert Value]-
PF-00835231 + P-gp Inhibitor X[Insert Value][Calculate Value]

Table 2: Pharmacokinetic Parameters of PF-00835231 in a Murine Model

Treatment Group Cmax (ng/mL) AUC (ng*h/mL) Half-life (h)
This compound alone [Insert Value][Insert Value][Insert Value]
This compound + P-gp Inhibitor Y [Insert Value][Insert Value][Insert Value]

Visualizations

Lufotrelvir_MoA cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound (Prodrug) PF00835231 PF-00835231 (Active Drug) This compound->PF00835231 Metabolic Conversion Mpro SARS-CoV-2 Mpro PF00835231->Mpro Inhibits Pgp P-glycoprotein (Efflux Pump) PF00835231->Pgp Substrate for Replication Viral Replication Mpro->Replication Required for Pgp->this compound Efflux PgpInhibitor P-gp Inhibitor PgpInhibitor->Pgp Blocks

Caption: Mechanism of this compound and the role of P-glycoprotein.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Caco2 Caco-2 Permeability Assay data_analysis Data Analysis and Interpretation Caco2->data_analysis Accumulation Rhodamine 123 Accumulation Assay Accumulation->data_analysis Cytotoxicity Cytotoxicity Assay Cytotoxicity->data_analysis PK_PD Pharmacokinetic/ Pharmacodynamic Studies Efficacy Efficacy in Animal Model (e.g., SARS-CoV-2 infected mice) PK_PD->Efficacy start Hypothesis: P-gp inhibition enhances This compound efficacy start->Caco2 start->Accumulation start->Cytotoxicity data_analysis->PK_PD Positive in vitro results

Caption: Experimental workflow for evaluating P-gp inhibitors.

Troubleshooting_Logic Start Inconsistent In Vitro Results CheckCell Check Cell Line Integrity (Passage, Confluency) Start->CheckCell CheckProbe Evaluate Probe Substrate (e.g., Digoxin vs. Rhodamine) CheckCell->CheckProbe If cells are OK Inconsistent Results Still Inconsistent CheckCell->Inconsistent If cells are compromised CheckSolubility Verify Inhibitor Solubility CheckProbe->CheckSolubility If probe is suitable CheckProbe->Inconsistent If probe is inappropriate CheckCyto Assess Cytotoxicity CheckSolubility->CheckCyto If soluble CheckSolubility->Inconsistent If precipitated Consistent Results Consistent CheckCyto->Consistent If not cytotoxic CheckCyto->Inconsistent If cytotoxic

Caption: Troubleshooting logic for inconsistent in vitro results.

References

Validation & Comparative

A Comparative Analysis of Lufotrelvir and Nirmatrelvir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two pivotal protease inhibitors in the management of COVID-19, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Lufotrelvir and Nirmatrelvir (a key component of Paxlovid).

This analysis delves into their respective mechanisms of action, pharmacological profiles, and clinical efficacy, supported by experimental data and detailed methodologies. While both antivirals target the SARS-CoV-2 main protease (Mpro), their development pathways, formulations, and intended patient populations diverge significantly, with Nirmatrelvir established as an oral treatment for non-hospitalized patients and this compound investigated as an intravenous option for hospitalized individuals.

Mechanism of Action: Targeting the Main Protease (Mpro)

Both this compound's active metabolite (PF-00835231) and Nirmatrelvir function as inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme crucial for the cleavage of polyproteins into functional non-structural proteins essential for viral replication.[3][4] By binding to the active site of Mpro, these inhibitors block this process, thereby halting viral proliferation.[3][4] Nirmatrelvir is a peptidomimetic inhibitor that forms a reversible covalent bond with a cysteine residue in the Mpro active site.[1][3] this compound is a phosphate prodrug that is rapidly metabolized to its active form, PF-00835231, which then acts as a potent Mpro inhibitor.[2][5]

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Inhibitor Mechanism Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage (Mpro) Polyprotein Cleavage (Mpro) Polyprotein Translation->Polyprotein Cleavage (Mpro) Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage (Mpro)->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release This compound This compound Active Metabolite (PF-00835231) Active Metabolite (PF-00835231) This compound->Active Metabolite (PF-00835231) Metabolism Nirmatrelvir Nirmatrelvir Inhibition Inhibition Nirmatrelvir->Inhibition Active Metabolite (PF-00835231)->Inhibition Inhibition->Polyprotein Cleavage (Mpro) Blocks

Mechanism of Action of this compound and Nirmatrelvir.

In Vitro Potency

The following table summarizes the in vitro inhibitory activities of this compound's active metabolite and Nirmatrelvir against the SARS-CoV-2 main protease and viral replication in cell-based assays.

CompoundAssayTargetValueCell LineReference
Nirmatrelvir Mpro Inhibition (Ki)SARS-CoV-2 Mpro3.1 nM-[6]
Mpro Inhibition (IC50)SARS-CoV-2 Mpro0.0576 µM-[7]
Antiviral Activity (EC50)SARS-CoV-274.5 nMVeroE6 (with P-gp inhibitor)[6]
Antiviral Activity (EC50)SARS-CoV-20.15 µMVeroE6-Pgp-KO[8]
Antiviral Activity (EC90)SARS-CoV-20.37 µMVeroE6-Pgp-KO[8]
PF-00835231 Mpro InhibitionSARS-CoV-2 MproData not available in reviewed literature-
(Active form of this compound)Antiviral Activity (EC90)SARS-CoV-2Referenced in PK studies but specific value not provided[9][10]

Pharmacokinetics

A key differentiator between this compound and Nirmatrelvir is their pharmacokinetic profiles and intended routes of administration. Nirmatrelvir is orally bioavailable and co-administered with a low dose of ritonavir, a pharmacokinetic enhancer that inhibits the CYP3A4-mediated metabolism of Nirmatrelvir.[11][12] This "boosting" allows Nirmatrelvir to maintain systemic concentrations above the level required for antiviral efficacy.[11][12] In contrast, this compound is a phosphate prodrug designed for intravenous infusion, ensuring complete bioavailability of its active metabolite, PF-00835231, in a hospital setting.[10][13]

ParameterThis compound (PF-00835231)Nirmatrelvir (with Ritonavir)
Route of Administration Intravenous InfusionOral
Prodrug Yes (Phosphate ester)No
Active Moiety PF-00835231Nirmatrelvir
Tmax (Median) ~14-16 hours (during infusion)[14][15]~3 hours[1][11]
Protein Binding Data not available in reviewed literature69%[1]
Metabolism This compound is rapidly converted to PF-00835231 by alkaline phosphatase. PF-00835231 is metabolized by CYP3A4 and CYP3A5.[2][13]Primarily metabolized by CYP3A4 (inhibited by ritonavir).[11][12]
Elimination Renal excretion is a significant pathway for PF-00835231.[13]With ritonavir, renal elimination becomes the primary route.[11][12]
Terminal Half-life (t1/2) ~1.7-2.0 hours (PF-00835231)[14]Not clearly defined due to ritonavir co-administration
PK Enhancer NoYes (Ritonavir)

Clinical Efficacy and Safety

Clinical trials for Nirmatrelvir (as part of Paxlovid) and this compound have targeted different patient populations.

Nirmatrelvir (Paxlovid): The Phase 2/3 EPIC-HR trial enrolled non-hospitalized, high-risk adult patients with mild-to-moderate COVID-19.[16] The study demonstrated that Paxlovid significantly reduced the risk of hospitalization or death.[16]

Outcome (EPIC-HR Trial)Paxlovid GroupPlacebo GroupRelative Risk ReductionReference
Hospitalization or Death (within 3 days of symptom onset) 0.72% (5/697)6.45% (44/682)89%[16][17]
Hospitalization or Death (within 5 days of symptom onset) 0.77% (8/1039)6.31% (66/1046)88%[16][17]
Deaths (through Day 28) 012-[16]

Treatment-emergent adverse events were comparable between the Paxlovid and placebo groups, with the most common being dysgeusia, diarrhea, and vomiting.[17]

This compound: Clinical studies for this compound have focused on safety and pharmacokinetics in hospitalized patients with COVID-19.[9][10] Phase 1b studies showed that intravenous infusions of this compound were generally safe and well-tolerated, with no adverse events considered related to the study drug.[10][18] These studies confirmed that this compound administration achieved steady-state concentrations of the active metabolite, PF-00835231, that were multiples of the in vitro EC90.[9][10] One study in hospitalized patients showed no significant differences in outcomes compared to placebo.[5]

Experimental Protocols

Mpro Inhibition Assay (Generalized from Nirmatrelvir Studies)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.

Purified Mpro Enzyme Purified Mpro Enzyme Pre-incubation Pre-incubation Purified Mpro Enzyme->Pre-incubation Test Compound (e.g., Nirmatrelvir) Test Compound (e.g., Nirmatrelvir) Test Compound (e.g., Nirmatrelvir)->Pre-incubation Fluorogenic Substrate Fluorogenic Substrate Reaction Initiation Reaction Initiation Fluorogenic Substrate->Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Cleavage releases fluorophore Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Workflow for a typical Mpro Inhibition Assay.
  • Enzyme and Compound Preparation: Purified recombinant SARS-CoV-2 Mpro is prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP).[19] The test inhibitor (Nirmatrelvir or PF-00835231) is serially diluted to various concentrations.

  • Pre-incubation: The Mpro enzyme is pre-incubated with the various concentrations of the test inhibitor for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[19][20]

  • Reaction Initiation: A fluorogenic peptide substrate, which mimics the Mpro cleavage site, is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.[19]

  • Signal Detection: In the absence of inhibition, Mpro cleaves the substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a microplate reader at specific excitation and emission wavelengths (e.g., 340 nm excitation / 490 nm emission).[19]

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.[19]

Cell-Based Antiviral Activity Assay (Generalized)

This assay measures the ability of a compound to inhibit viral replication in a cell culture model.

Plate Susceptible Cells Plate Susceptible Cells Add Test Compound (Serial Dilutions) Add Test Compound (Serial Dilutions) Plate Susceptible Cells->Add Test Compound (Serial Dilutions) Infect with SARS-CoV-2 Infect with SARS-CoV-2 Add Test Compound (Serial Dilutions)->Infect with SARS-CoV-2 Incubate Incubate Infect with SARS-CoV-2->Incubate Quantify Viral Activity Quantify Viral Activity Incubate->Quantify Viral Activity e.g., CPE, qRT-PCR, Luciferase Data Analysis (EC50) Data Analysis (EC50) Quantify Viral Activity->Data Analysis (EC50)

Workflow for a Cell-Based Antiviral Assay.
  • Cell Plating: Susceptible host cells (e.g., VeroE6, Calu-3, A549-ACE2) are seeded in multi-well plates and allowed to adhere overnight.[20][21]

  • Compound Addition: The cells are treated with serial dilutions of the test compound.

  • Viral Infection: The treated cells are then infected with a known quantity (multiplicity of infection, MOI) of SARS-CoV-2.[20]

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Endpoint Measurement: The extent of viral replication is quantified. Common methods include:

    • Cytopathic Effect (CPE) Reduction Assay: Viral replication leads to cell death (CPE), which is visually scored or quantified using a cell viability dye (e.g., MTS).[8][22] The effectiveness of the drug is measured by its ability to protect cells from CPE.

    • Viral RNA Quantification: Intracellular or supernatant viral RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR).[21]

    • Virus Yield Reduction Assay: The amount of infectious virus produced in the supernatant is measured by plaque assay or TCID50 assay.[22]

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and Nirmatrelvir are both potent inhibitors of the SARS-CoV-2 main protease, a critical target for antiviral therapy. However, they have been developed for distinct clinical applications. Nirmatrelvir, as the active component of the oral medication Paxlovid, has proven highly effective in reducing severe outcomes in high-risk, non-hospitalized patients with mild-to-moderate COVID-19. Its oral bioavailability, enhanced by co-administration with ritonavir, makes it suitable for outpatient treatment.

This compound, a prodrug administered intravenously, has been evaluated for the treatment of hospitalized patients. Its formulation ensures direct and complete delivery of the active antiviral agent, PF-00835231, which is a critical consideration in a hospital setting where oral administration may be compromised. While initial studies have established its safety and favorable pharmacokinetic profile, its clinical efficacy in hospitalized patients requires further investigation.

The comparative analysis of these two molecules highlights the strategic development of antiviral agents tailored to different stages of disease severity and clinical settings. For researchers and drug developers, the distinct profiles of this compound and Nirmatrelvir offer valuable insights into the design and application of protease inhibitors for current and future coronavirus threats. Direct head-to-head comparative trials have not been conducted, likely due to the different intended patient populations and routes of administration.[23]

References

Lufotrelvir: A Comparative Analysis of Efficacy Against Emerging SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral agent lufotrelvir (PF-07304814) and its active metabolite, PF-00835231, against emerging SARS-CoV-2 variants. Its performance is evaluated alongside established treatments, Paxlovid (nirmatrelvir/ritonavir) and remdesivir, supported by available preclinical and early clinical data.

This compound is an intravenously administered phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral replication, making it a key target for antiviral therapies.[1][2] While this compound showed promise in early studies, its clinical development was suspended, and it has not received regulatory approval.[3][4] This guide aims to objectively present the existing scientific data to inform the research and drug development community.

Comparative Efficacy Against SARS-CoV-2 Variants

The in vitro efficacy of an antiviral is commonly measured by its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). The IC50 value indicates the concentration of a drug needed to inhibit a specific biological or biochemical function by 50%, such as the activity of a viral enzyme. The EC50 value represents the concentration required to produce 50% of its maximal effect, such as protecting cells from virus-induced death. Lower values for both metrics indicate higher potency.

3CL Protease Inhibition (IC50)

Data indicates that PF-00835231 is a potent inhibitor of the 3CL protease from various coronaviruses.

CompoundSARS-CoV-2 VariantIC50 (µM)Reference
PF-00835231 Wild-Type (WT)0.0086[5]
K90R Mutant1.2 - 3.7[5]
M49I Mutant1.2 - 3.7[5]
G15S Mutant1.2 - 3.7[5]
V186F Mutant1.2 - 3.7[5]
P132H Mutant1.2 - 3.7[5]
Y54C Mutant1.2 - 3.7[5]
Nirmatrelvir Omicron Variant~0.001 (Ki)[4]
USA-WA1/2020~0.001 (Ki)[4]

Note: Ki (inhibition constant) is another measure of inhibitor potency, with lower values indicating stronger inhibition.

Antiviral Activity in Cell-Based Assays (EC50)

Studies have evaluated the ability of PF-00835231 to inhibit viral replication in cell cultures, providing a measure of its antiviral activity against different SARS-CoV-2 clades and variants.

CompoundSARS-CoV-2 Variant/CladeCell LineEC50 (µM)Reference
PF-00835231 USA-WA1/2020 (Clade A)A549+ACE20.221 (24h), 0.158 (48h)[6]
USA/NYU-VC-003/2020 (Clade B)A549+ACE20.422 (24h)[6]
Omicron-Similar to early strains[7]
Remdesivir USA-WA1/2020 (Clade A)A549+ACE20.442 (24h), 0.238 (48h)[6]
Omicron-Similar to early strains[7]
Nirmatrelvir Omicron (BQ.1.1)-1.2-fold higher than WT[8]
Omicron (XBB)-1.3-fold higher than WT[8]

Mechanism of Action: 3CL Protease Inhibition

This compound's antiviral activity stems from its active form, PF-00835231, which targets the highly conserved 3CL protease of SARS-CoV-2. This enzyme is responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication. By inhibiting this protease, PF-00835231 effectively halts the viral life cycle.

G cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Mechanism of Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Mediated by 3CLpro & PLpro Formation of Replication Complex Formation of Replication Complex Polyprotein Cleavage->Formation of Replication Complex Viral RNA Replication Viral RNA Replication Formation of Replication Complex->Viral RNA Replication Assembly of New Virions Assembly of New Virions Viral RNA Replication->Assembly of New Virions Virion Release Virion Release Assembly of New Virions->Virion Release This compound (Prodrug) This compound (Prodrug) PF-00835231 (Active) PF-00835231 (Active) This compound (Prodrug)->PF-00835231 (Active) Metabolism Inhibition Inhibition PF-00835231 (Active)->Inhibition Inhibition->Polyprotein Cleavage Blocks 3CLpro

Mechanism of this compound Action

Experimental Protocols

The following are generalized protocols for the key assays used to determine the efficacy of 3CL protease inhibitors.

Fluorescence Resonance Energy Transfer (FRET) Assay for 3CL Protease Inhibition

This assay measures the enzymatic activity of 3CL protease and the inhibitory effect of compounds like PF-00835231.

Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When the 3CL protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The degree of fluorescence is proportional to the enzyme's activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute the purified recombinant SARS-CoV-2 3CL protease to the desired concentration (e.g., 20 nM) in the reaction buffer.

    • Prepare a stock solution of the FRET peptide substrate (e.g., Abz-SAVLQSGFRK-Dnp) and dilute it to the working concentration (e.g., 30 µM).

    • Prepare serial dilutions of the test inhibitor (e.g., PF-00835231).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the 3CL protease with the test inhibitor at various concentrations for 15 minutes at 25°C.

    • Initiate the enzymatic reaction by adding the FRET peptide substrate.

    • Incubate for 15 minutes at 25°C.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 425 nm emission).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]

G cluster_workflow FRET Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Add FRET Substrate to Initiate Reaction B->C D Incubate C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 E->F

FRET Assay Workflow for 3CLpro Inhibition
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This cell-based assay determines the ability of a compound to protect cells from virus-induced death.

Principle: SARS-CoV-2 infection leads to cell death, known as the cytopathic effect. An effective antiviral will inhibit viral replication and thus reduce or prevent CPE, allowing cells to remain viable. Cell viability can be quantified using various methods, such as staining with neutral red or measuring ATP levels.

Protocol Outline:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero E6 or A549-ACE2) into 96-well plates and incubate overnight to form a confluent monolayer.[9][10]

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a short adsorption period (e.g., 1-2 hours), remove the virus inoculum and add a culture medium containing the diluted test compound.[9]

  • Incubation:

    • Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells (e.g., 72 hours).[10]

  • Quantification of Cell Viability:

    • Neutral Red Staining: Stain the cells with neutral red, which is taken up by viable cells. After washing, extract the dye and measure the absorbance.

    • ATP Measurement (e.g., CellTiter-Glo): Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with cell viability.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to uninfected (100% viability) and virus-infected (0% viability) controls.

    • Determine the EC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow CPE Assay Workflow A Seed Host Cells in 96-well Plate B Infect Cells with SARS-CoV-2 A->B C Add Test Compound B->C D Incubate (e.g., 72h) C->D E Quantify Cell Viability (e.g., Neutral Red, ATP) D->E F Calculate % Viability and EC50 E->F

CPE Assay Workflow for Antiviral Activity

Conclusion

The available in vitro data suggests that this compound's active metabolite, PF-00835231, is a potent inhibitor of the SARS-CoV-2 3CL protease with broad activity against various coronaviruses. Its efficacy against early strains of SARS-CoV-2 was comparable to or, in some assays, more potent than remdesivir.[6] Data also indicates that its activity is maintained against the Omicron variant.[7] However, the suspension of this compound's clinical trials means that its clinical efficacy and safety profile in treating COVID-19 in patients, particularly against more recent emerging variants, remain undetermined. In contrast, Paxlovid (nirmatrelvir/ritonavir) and remdesivir have undergone extensive clinical evaluation and are established treatment options. The data and protocols presented in this guide serve as a valuable resource for the scientific community in the ongoing effort to develop effective and broad-spectrum antiviral therapies for current and future coronavirus threats.

References

Lufotrelvir's Stand Against Protease Inhibitor Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of lufotrelvir reveals its potential and limitations in the face of emerging SARS-CoV-2 protease inhibitor resistance. This guide provides a comparative analysis of this compound with other key protease inhibitors, supported by experimental data, to inform researchers and drug development professionals.

This compound (PF-07304814) is an investigational intravenous phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Mpro), an enzyme essential for viral replication. As resistance to frontline oral protease inhibitors like nirmatrelvir emerges, understanding the cross-resistance profiles of alternative antivirals such as this compound is paramount for developing durable therapeutic strategies against COVID-19.

Comparative Efficacy Against Wild-Type and Resistant 3CLpro Variants

The in vitro activity of this compound's active moiety, PF-00835231, has been evaluated against wild-type SARS-CoV-2 3CLpro and a panel of mutants, some of which are known to confer resistance to other protease inhibitors. The following tables summarize the available quantitative data from enzymatic and cell-based assays.

SARS-CoV-2 3CLpro VariantThis compound (PF-00835231) IC50 (µM)[1]Nirmatrelvir IC50 Fold Change[2]This compound (PF-00835231) IC50 Fold Change[2]
Wild-Type0.008611
G15S1.2 - 3.7--
M49I1.2 - 3.7--
Y54C1.2 - 3.7--
K90R1.2 - 3.7--
P132H1.2 - 3.7--
S46F---
V186F1.2 - 3.7--
E166A--13.8
L167F--16.4
L50F/E166A/L167F-28.56.9
IC50 values for single mutants G15S, M49I, Y54C, K90R, P132H, and V186F for PF-00835231 are presented as a range from the cited study.[1] A dash (-) indicates that data was not available in the cited sources.
SARS-CoV-2 VariantThis compound (PF-00835231) EC50 Fold Change[3]Nirmatrelvir EC50 Fold Change[3]Ensitrelvir EC50 Fold Change[3]
Wild-Type111
L50F/E166A/L167F>10>10-
EC50 values were determined in a cell-based antiviral assay.[3] A dash (-) indicates that data was not available in the cited sources.

A unique mechanism of resistance to this compound has been described involving inhibitor-induced dimerization of the 3CLpro. The S1D mutation, while impairing the intrinsic activity of the enzyme, leads to increased activity in the presence of moderate concentrations of this compound, thereby conferring resistance.[4][5]

3CLpro VariantThis compound (PF-00835231) Ki (nM)[4]This compound (PF-00835231) Dimer Dissociation Constant (KD, nM)[4]
Wild-Type0.25 ± 0.0417 ± 2
S1D Mutant0.82 ± 0.04290 ± 30

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are summaries of typical protocols for key experiments.

3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified 3CLpro.

  • Reagents and Materials: Purified recombinant SARS-CoV-2 3CLpro (wild-type and mutant variants), a fluorogenic substrate with a cleavage site for the protease flanked by a FRET pair (e.g., Edans-Dabcyl), assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA), and test compounds (this compound, other protease inhibitors).

  • Procedure:

    • The 3CLpro enzyme is pre-incubated with varying concentrations of the test inhibitor in an assay buffer for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) in a microplate.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths. As the protease cleaves the substrate, the FRET pair is separated, resulting in an increase in fluorescence.

    • The rate of substrate cleavage is determined from the slope of the fluorescence signal over time.

  • Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable equation. Ki values, representing the binding affinity of the inhibitor, can be calculated from the IC50 values.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

  • Cell Lines and Virus: A susceptible cell line (e.g., VeroE6, A549-ACE2) is used. SARS-CoV-2 isolates (wild-type and variants with specific Mpro mutations) are propagated and titrated.

  • Procedure:

    • Cells are seeded in microplates and incubated until they form a monolayer.

    • The cells are pre-treated with serial dilutions of the test compounds for a short period.

    • The cells are then infected with a known amount of the SARS-CoV-2 variant.

    • After an incubation period (e.g., 48-72 hours), the antiviral activity is assessed.

  • Readouts for Antiviral Activity:

    • Cytopathic Effect (CPE) Reduction Assay: The extent of virus-induced cell death is visually scored or quantified using a cell viability dye (e.g., MTT, CellTiter-Glo).

    • Plaque Reduction Assay: The number and size of viral plaques (zones of cell death) are quantified.

    • Viral RNA Quantification: The amount of viral RNA in the cell culture supernatant or cell lysate is measured using quantitative reverse transcription PCR (qRT-PCR).

    • Reporter Virus Assay: A recombinant virus expressing a reporter gene (e.g., luciferase, GFP) is used, and the reporter signal is measured.

  • Data Analysis: EC50 values (the concentration of the compound that reduces the viral effect by 50%) are calculated from the dose-response curves. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the EC50, is often determined to assess the therapeutic window of the compound.

Visualizing the Landscape of this compound's Action and Resistance

To better understand the mechanisms and relationships discussed, the following diagrams have been generated.

Signaling_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Mechanism of Action Viral Entry Viral Entry Polyprotein Translation Polyprotein Translation Viral Entry->Polyprotein Translation This compound This compound Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Viral Replication Viral Replication Polyprotein Cleavage->Viral Replication 3CLpro 3CLpro PF-00835231 PF-00835231 This compound->PF-00835231 Prodrug Conversion PF-00835231->3CLpro Inhibition Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-based Assay Purified 3CLpro Purified 3CLpro Pre-incubation with Inhibitor Pre-incubation with Inhibitor Purified 3CLpro->Pre-incubation with Inhibitor Add Substrate Add Substrate Pre-incubation with Inhibitor->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50/Ki Calculate IC50/Ki Measure Fluorescence->Calculate IC50/Ki Cross-Resistance Profile Cross-Resistance Profile Calculate IC50/Ki->Cross-Resistance Profile Infect Cells with Virus Infect Cells with Virus Treat with Inhibitor Treat with Inhibitor Infect Cells with Virus->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Measure Viral Effect Measure Viral Effect Incubate->Measure Viral Effect Calculate EC50 Calculate EC50 Measure Viral Effect->Calculate EC50 Calculate EC50->Cross-Resistance Profile Resistance_Relationship Protease Inhibitors Protease Inhibitors This compound This compound Protease Inhibitors->this compound Nirmatrelvir Nirmatrelvir Protease Inhibitors->Nirmatrelvir Ensitrelvir Ensitrelvir Protease Inhibitors->Ensitrelvir L50F/E166A/L167F L50F/E166A/L167F This compound->L50F/E166A/L167F Reduced Susceptibility S1D S1D This compound->S1D Resistance via Dimerization Other Nirmatrelvir Resistance Mutations Other Nirmatrelvir Resistance Mutations This compound->Other Nirmatrelvir Resistance Mutations Cross-Resistance? Nirmatrelvir->L50F/E166A/L167F High Resistance Nirmatrelvir->Other Nirmatrelvir Resistance Mutations Known Resistance Mpro Mutations Mpro Mutations

References

Lufotrelvir's Engagement with the 3CLpro Active Site: A Comparative Structural and Potency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Lufotrelvir's binding to the SARS-CoV-2 3CL protease active site, with a comparative analysis against other prominent inhibitors, offers valuable insights for researchers and drug developers in the ongoing pursuit of effective COVID-19 therapeutics. This guide provides a comprehensive overview of the structural validation of this compound's binding, its potency relative to other key 3CLpro inhibitors, and the experimental methodologies underpinning these findings.

This compound (PF-07304814) is a phosphate prodrug that is rapidly converted in the body to its active form, PF-00835231.[1] This active molecule is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[2] The validation of this compound's binding and its comparison with other inhibitors such as Nirmatrelvir (a key component of Paxlovid) and Ensitrelvir (Xocova) are crucial for understanding its therapeutic potential.

Comparative Potency of 3CLpro Inhibitors

The following table summarizes the in vitro potency of this compound's active form (PF-00835231) and other notable 3CLpro inhibitors against the SARS-CoV-2 3CLpro enzyme and in cell-based antiviral assays.

Inhibitor (Active Form)TargetAssay TypeIC50KiEC50PDB ID
This compound (PF-00835231) SARS-CoV-2 3CLproEnzymatic0.27 nM[3]174 nM (for prodrug)[2]0.158 - 0.221 µM[3]8DSU[4]
SARS-CoV-1 3CLproEnzymatic4 nM[3]
Nirmatrelvir (PF-07321332) SARS-CoV-2 3CLproEnzymatic50 nM[5]7 nM[6]0.11 µM[5]7RFS[7], 8IGY[8]
Ensitrelvir (S-217622) SARS-CoV-2 3CLproEnzymatic13 nM[9]0.22 - 0.52 µM[10]8HEF[4], 8HBK, 8HOM
GC-376 SARS-CoV-2 3CLproEnzymatic0.49 - 4.35 µM0.529 - 0.696 µM

Structural Validation of Active Site Binding

The definitive validation of an inhibitor's binding mode comes from high-resolution structural data, primarily obtained through X-ray crystallography. The co-crystal structure of the active form of this compound, PF-00835231, in complex with the SARS-CoV-2 3CLpro has been determined and is available in the Protein Data Bank (PDB) under the accession code 8DSU .[4]

This structural data reveals that PF-00835231 binds covalently to the catalytic cysteine residue (Cys145) within the 3CLpro active site.[3] This covalent bond formation effectively blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication. The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Similarly, co-crystal structures of Nirmatrelvir (e.g., PDB: 7RFS, 8IGY) and Ensitrelvir (e.g., PDB: 8HEF, 8HBK, 8HOM) with 3CLpro have been elucidated, confirming their binding to the same catalytic site and providing a basis for understanding their potent inhibitory activity.[4][7][8]

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures. Below are detailed methodologies for two key experiments: the Förster Resonance Energy Transfer (FRET)-based enzymatic assay and X-ray crystallography.

Förster Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is a common method to determine the inhibitory potency (IC50) of compounds against a protease.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 3CLpro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Test inhibitors (e.g., PF-00835231)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA)

  • 96-well or 384-well microplates (black, non-binding surface)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant 3CLpro to the desired concentration in cold assay buffer.

  • Reaction Mixture: In the microplate wells, add the test inhibitor solution and the 3CLpro solution. Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the FRET peptide substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the velocities relative to a control with no inhibitor (100% activity) and a control with no enzyme (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of 3CLpro-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the protein-inhibitor complex.

Objective: To determine the atomic-level structure of an inhibitor bound to the 3CLpro active site.

Principle: A highly purified and concentrated solution of the 3CLpro-inhibitor complex is induced to form a single, well-ordered crystal. This crystal is then exposed to a focused beam of X-rays. The X-rays diffract off the atoms in the crystal, creating a unique diffraction pattern that can be used to calculate the electron density map and, subsequently, the atomic structure of the complex.

Materials:

  • Highly purified and concentrated recombinant SARS-CoV-2 3CLpro

  • Test inhibitor

  • Crystallization screens (various buffered solutions of precipitants)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant solution

  • Synchrotron X-ray source and detector

Procedure:

  • Complex Formation: Incubate the purified 3CLpro with a molar excess of the inhibitor to ensure complete binding.

  • Crystallization Screening: Use robotic or manual methods to set up crystallization trials by mixing the protein-inhibitor complex solution with a wide range of crystallization screen solutions in the crystallization plates.

  • Crystal Growth: Incubate the plates under stable temperature conditions and monitor for crystal formation over several days to weeks.

  • Crystal Harvesting and Cryo-cooling: Once suitable crystals are obtained, carefully harvest them and soak them in a cryoprotectant solution to prevent ice crystal formation during data collection. Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam at a synchrotron facility. Rotate the crystal and collect diffraction images at various orientations.

  • Data Processing and Structure Determination:

    • Process the diffraction images to determine the positions and intensities of the diffraction spots.

    • Use this data to calculate an electron density map of the crystal's unit cell.

    • Build an atomic model of the 3CLpro-inhibitor complex into the electron density map.

    • Refine the atomic model to best fit the experimental data.

  • Structure Analysis: Analyze the final refined structure to visualize the inhibitor's binding mode, its interactions with the active site residues, and any conformational changes in the protein upon binding.

Visualizing the Validation Workflow and Inhibition Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes in validating a 3CLpro inhibitor and its mechanism of action.

experimental_workflow cluster_screening Initial Screening & Potency cluster_cellular Cellular Efficacy cluster_structural Structural Validation HTS High-Throughput Screening FRET FRET-based Enzymatic Assay HTS->FRET Hit Identification IC50 IC50 Determination FRET->IC50 Potency Quantification Antiviral Antiviral Cell-based Assay IC50->Antiviral Lead Candidate EC50 EC50 Determination Antiviral->EC50 Efficacy in Cells Crystallography X-ray Crystallography EC50->Crystallography Structural Confirmation PDB PDB Structure Deposition Crystallography->PDB Structure Solution Binding Binding Mode Analysis PDB->Binding Detailed Interaction Mapping

Caption: Experimental workflow for 3CLpro inhibitor validation.

inhibition_mechanism cluster_enzyme 3CLpro Active Site cluster_substrate Viral Polyprotein cluster_inhibitor Covalent Inhibitor cluster_products Viral Replication Blocked Cys145 Cys145 (Nucleophile) Substrate Polyprotein Substrate Cys145->Substrate Cleaves Blocked No Cleavage Products Cys145->Blocked Leads to His41 His41 (General Base) His41->Cys145 Activates Substrate->Cys145 Attacked by Inhibitor This compound (Active Form) Inhibitor->Cys145 Forms Covalent Bond

References

Reproducibility of Lufotrelvir pharmacokinetic data across different species.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profile of the investigational antiviral agent lufotrelvir (PF-07304814) reveals a consistent and predictable behavior across various preclinical species and humans. This guide provides a comprehensive comparison of this compound's pharmacokinetic data, alongside other prominent antiviral agents, to aid researchers and drug development professionals in their understanding of this promising therapeutic candidate.

This compound, a phosphate prodrug, is rapidly converted in the body to its active form, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This mechanism of action makes it a key area of interest in the ongoing search for effective COVID-19 treatments. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

Comparative Pharmacokinetic Parameters

To provide a clear and concise overview, the following tables summarize the key pharmacokinetic (PK) parameters of this compound and its active moiety, PF-00835231, across different species. For comparative context, data for other notable antiviral drugs—remdesivir, molnupiravir, and nirmatrelvir—are also presented.

This compound (PF-07304814) and Active Moiety (PF-00835231)
ParameterRatDogMonkeyHumanSource(s)
This compound (Prodrug)
Half-life (t½)0.30 h0.5 h2.6 h0.1 h[1][2]
Plasma Protein Binding62.1%68.8%63.9%81.6%[1][2]
Conversion to Active Moiety68%81%78%75%[1]
PF-00835231 (Active Moiety)
Half-life (t½)0.72 h1.5 h1.2 h~2.0 h (at 500 mg dose)[1][2][3]
Cmax (at 500mg, 24h infusion)N/AN/AN/A~97.0 - 1288 ng/mL[3][4]
Tmax (at 500mg, 24h infusion)N/AN/AN/A14 - 16 h[3][4]
Plasma Protein Binding67.3%58.4%55.9%55.1%[1][2]
ClearanceModerateModerateModerateN/A[3]
Volume of DistributionLowLowLowN/A[3]

N/A: Not Available in the searched resources.

Comparative Antiviral Pharmacokinetics
DrugSpeciesRouteKey PK ParametersSource(s)
Remdesivir RatIVRapidly metabolized.[5][6][7]
DogIVData available from studies.[8]
MonkeyIVt½ ~0.39 h; extensively metabolized.[9][10]
HumanIVt½ ~1 h; GS-441524 (metabolite) t½ ~27 h.[10][11]
Molnupiravir RatOralBioavailability of NHC (active form) 52%.[12]
DogOralBioavailability of NHC ≥77%.[12]
MonkeyOralLow oral bioavailability of prodrug.[13][14]
HumanOralRapidly converted to NHC; Tmax of NHC ~1.5 h.[12][14]
Nirmatrelvir RatIV/OralModerate clearance (27.2 mL/min/kg); t½ ~5.1 h (oral).[15][16][17]
MonkeyIV/OralModerate clearance (17.1 mL/min/kg); t½ ~0.8 h (oral).[16][17]
HumanOralTmax ~3 h (with ritonavir); t½ ~2 h (without ritonavir).[18]

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a series of preclinical and clinical studies. The following provides an overview of the typical methodologies employed in these investigations.

Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)

Objective: To determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, PF-00835231.

Methodology:

  • Animal Models: Studies were conducted in standard laboratory strains of rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys.[5][16][19]

  • Drug Administration: this compound was typically administered as a single intravenous (IV) infusion.[1][2][3] The active moiety, PF-00835231, was also administered intravenously for comparative purposes.

  • Dosing: A range of doses were investigated to assess dose-proportionality. For instance, in some rat studies, high doses of up to 1,000 mg/kg were administered via continuous IV infusion over 24 hours.[1][2]

  • Sample Collection: Blood samples were collected at predetermined time points post-administration from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of this compound and PF-00835231 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

Human Phase 1 Clinical Trials

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound in healthy adult participants.

Methodology:

  • Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose studies were conducted.[3][12]

  • Participants: Healthy adult volunteers were enrolled in these studies.

  • Drug Administration: this compound was administered as a continuous intravenous infusion over a specified period, typically 24 hours for single ascending dose studies.[3]

  • Dosing: The studies involved escalating single or multiple doses of this compound. For example, single doses of 50 mg, 150 mg, 500 mg, and 700 mg have been investigated.[3][4]

  • Sample Collection: Blood and urine samples were collected at various time points during and after the infusion to measure concentrations of this compound and PF-00835231.

  • Bioanalysis: Validated LC-MS/MS methods were used to quantify drug concentrations in plasma and urine.

  • Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Visualizing the Process

To further clarify the experimental workflow and the metabolic pathway of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Bioanalysis & Data Processing cluster_output Results Animal Model Selection Animal Model Selection Dose Preparation & Administration (IV) Dose Preparation & Administration (IV) Animal Model Selection->Dose Preparation & Administration (IV) Blood Sample Collection Blood Sample Collection Dose Preparation & Administration (IV)->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data PK Parameter Calculation PK Parameter Calculation Concentration-Time Data->PK Parameter Calculation Pharmacokinetic Profile Pharmacokinetic Profile PK Parameter Calculation->Pharmacokinetic Profile

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Metabolic_Pathway This compound This compound (PF-07304814) (Prodrug) PF00835231 PF-00835231 (Active Moiety) This compound->PF00835231 Rapid Conversion (Alkaline Phosphatase) Metabolites Inactive Metabolites PF00835231->Metabolites Metabolism (CYP3A4) Excretion Excretion PF00835231->Excretion Renal & Fecal Metabolites->Excretion

References

Safety Operating Guide

Navigating the Safe Disposal of Lufotrelvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers and scientists on the proper disposal procedures for Lufotrelvir, ensuring laboratory safety and environmental protection.

For laboratory professionals engaged in the vital work of drug discovery and development, the responsible management of chemical waste is paramount. This guide provides a comprehensive overview of the proper disposal procedures for this compound (PF-07304814), an investigational antiviral drug. Adherence to these protocols is crucial for maintaining a safe laboratory environment and minimizing the ecological impact of this potent compound.

This compound is a phosphate prodrug of PF-00835231, which acts as a 3CL protease inhibitor.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, specific precautions must be taken to prevent its release into the environment.

Key Safety and Handling Information

According to the Safety Data Sheet (SDS), the following handling and storage procedures should be observed:

  • Handling: Avoid inhalation, and contact with eyes and skin. The formation of dust and aerosols should be prevented. Use only in areas with appropriate exhaust ventilation.[3]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C24H33N4O9P[1][3]
Molecular Weight 552.51 g/mol [3][4]
CAS Number 2468015-78-1[1][3][4]
Solubility in Water 50 mg/mL (90.49 mM)[4]
Solubility in DMSO 100 mg/mL (180.99 mM)[4]
Inhibition Constant (Ki) for SARS-CoV-2 3CLpro 174 nM[4][5]

Proper Disposal Procedures

The primary directive for the disposal of this compound is to avoid environmental release.[3] The following step-by-step guide outlines the recommended disposal process, aligning with general principles for hazardous pharmaceutical waste management.

Step 1: Segregation and Labeling

  • All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be segregated from non-hazardous waste.

  • The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."

Step 2: Containerization

  • Use a dedicated, leak-proof, and sealable container for all this compound waste.

  • Ensure the container is compatible with the waste materials and will not react with them.

Step 3: In-Lab Waste Accumulation

  • Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 4: Final Disposal

  • Do Not Dispose Down the Drain: The U.S. Environmental Protection Agency (EPA) and Food and Drug Administration (FDA) prohibit the disposal of hazardous pharmaceutical waste into sinks or toilets.[6][7][8] This is especially critical for this compound due to its high aquatic toxicity.[3]

  • Approved Waste Disposal Vendor: The recommended and safest method for disposal is to transfer the waste to a licensed hazardous waste disposal company.[3] These companies are equipped to handle and treat pharmaceutical waste in compliance with all federal and state regulations.

  • Take-Back Programs: Where available, community drug take-back programs are an excellent option for the disposal of unused medicines.[9][10]

  • Incineration: High-temperature incineration at an approved facility is the preferred method for destroying pharmaceutical compounds and preventing their entry into the environment.

While no specific experimental protocols for the chemical inactivation of this compound are publicly available, the above procedures, when followed diligently, will ensure its safe and compliant disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Lufotrelvir_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 In-Lab Waste Management cluster_2 Final Disposal Pathway start Waste Generated (Unused product, contaminated labware, PPE) segregate Segregate as Hazardous Pharmaceutical Waste start->segregate label_waste Label Container Clearly ('Hazardous Pharmaceutical Waste - this compound') segregate->label_waste containerize Place in a Dedicated, Leak-Proof, Sealed Container label_waste->containerize store Store Securely in a Designated Area containerize->store decision Select Disposal Method store->decision vendor Transfer to a Licensed Hazardous Waste Vendor decision->vendor Recommended no_drain DO NOT Dispose Down the Drain decision->no_drain Prohibited incineration High-Temperature Incineration (Preferred Method) vendor->incineration

References

Essential Safety and Logistical Information for Handling Lufotrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Lufotrelvir is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties

This compound is an investigational antiviral agent.[1] It is a phosphate prodrug of PF-00835231, a potent inhibitor of the 3CL protease (Mpro) of SARS-CoV-2.[2][3] As a potent pharmaceutical compound, it requires careful handling to minimize exposure.[4][5][6][7]

PropertyData
Synonyms PF-07304814
Molecular Formula C24H33N4O9P
Molecular Weight 552.51 g/mol
Active Moiety PF-00835231
Solubility Soluble in DMSO (100 mg/mL) and water (50 mg/mL with sonication).[3]
Storage Store powder at -20°C for up to 3 years. Store solvent-based stock solutions at -80°C for up to 1 year.[8]

Personal Protective Equipment (PPE) Protocol

Due to its nature as a potent active pharmaceutical ingredient (API), a comprehensive PPE protocol is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.

1. Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize inhalation exposure.[5]

  • The handling area should have restricted access and be maintained under negative pressure relative to adjacent spaces.[6]

2. Personal Protective Equipment:

  • Gloves: Wear two pairs of nitrile gloves, with the outer pair covering the cuff of the lab coat. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Lab Coat: A dedicated lab coat with long sleeves and tight cuffs should be worn.

  • Respiratory Protection: For operations with a high potential for aerosol generation (e.g., weighing, preparing concentrated stock solutions), a properly fitted N95 respirator or higher is recommended.

Donning and Doffing Procedure:

A strict donning and doffing sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Inner Gloves Don1->Don2 Don3 Lab Coat Don2->Don3 Don4 Respirator Don3->Don4 Don5 Goggles/Face Shield Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Goggles/Face Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

PPE Donning and Doffing Workflow

Operational Plan for Handling this compound

1. Weighing and Reconstitution:

  • Perform all weighing operations of powdered this compound within a ventilated balance enclosure or a fume hood to contain any airborne particles.

  • When preparing stock solutions, add the solvent slowly to the solid to minimize dust generation. Sonication may be required for complete dissolution in aqueous solutions.[8]

2. Spill Management:

  • In case of a spill, immediately alert others in the area.

  • For small spills of solutions, absorb the liquid with an inert material (e.g., absorbent pads) and decontaminate the area with a suitable cleaning agent.

  • For spills of solid material, carefully cover the spill with damp absorbent paper to avoid raising dust, then gently sweep the material into a sealable container for disposal.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated PPE (gloves, lab coats), and spill cleanup materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste streams.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Decontamination:

  • All non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a solvent in which this compound is soluble, followed by a thorough wash with an appropriate laboratory detergent. The initial solvent rinse should be collected as hazardous waste.

3. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through the institution's environmental health and safety (EHS) office.[10] Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[9][11] Do not dispose of this compound down the drain or in the regular trash.

Disposal_Plan Start This compound Waste Generated Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Sharps Contaminated Sharps Start->Sharps Container_Solid Sealable Hazardous Waste Container Solid->Container_Solid Container_Liquid Compatible Hazardous Liquid Waste Container Liquid->Container_Liquid Container_Sharps Sharps Container Sharps->Container_Sharps EHS Institutional EHS Office for Final Disposal Container_Solid->EHS Container_Liquid->EHS Container_Sharps->EHS

This compound Waste Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lufotrelvir
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lufotrelvir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.